molecular formula C5HF3O3 B1303335 3-(Trifluoromethyl)furan-2,5-dione CAS No. 700-27-6

3-(Trifluoromethyl)furan-2,5-dione

Cat. No.: B1303335
CAS No.: 700-27-6
M. Wt: 166.05 g/mol
InChI Key: YBZPZJWPSHBGOR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)furan-2,5-dione is a useful research compound. Its molecular formula is C5HF3O3 and its molecular weight is 166.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3O3/c6-5(7,8)2-1-3(9)11-4(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZPZJWPSHBGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380551
Record name 3-(Trifluoromethyl)furan-2,5-dione
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Molecular Weight

166.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-27-6
Record name 3-(Trifluoromethyl)furan-2,5-dione
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Record name 2-(Trifluoromethyl)maleic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)furan-2,5-dione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as trifluoromethylmaleic anhydride, is a fluorinated organic compound with significant potential in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and reactivity to the maleic anhydride core, making it a valuable building block for the introduction of fluorine into complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and available experimental data.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered furan-2,5-dione ring substituted with a trifluoromethyl group at the 3-position.

Molecular Formula: C₅HF₃O₃[1][2]

Molecular Weight: 166.05 g/mol [1][2]

CAS Number: 700-27-6[1][2]

Synonyms: (Trifluoromethyl)maleic anhydride, 2-(Trifluoromethyl)maleic anhydride, 3-(Trifluoromethyl)-2,5-furandione.[2]

The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Boiling Point 153-155 °CChemicalBook
93 °C at 65 mmHgMatrix Scientific
Density 1.709 g/cm³ChemicalBook
Refractive Index 1.4005 (20 °C)ChemicalBook
Flash Point 36.5 °CChemicalBook

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR a powerful tool for characterization. A reference to a ¹⁹F NMR spectrum is available in the PubChem database, which can be accessed through SpectraBase.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl groups (C=O) of the anhydride functionality, typically in the region of 1750-1850 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be present, usually in the 1100-1300 cm⁻¹ region. A reference to a vapor phase IR spectrum is available in the PubChem database, accessible through SpectraBase.

Mass Spectrometry (MS):

  • Mass spectrometry can confirm the molecular weight and provide information about the fragmentation pattern of the molecule. A GC-MS spectrum is referenced in the PubChem database through the NIST Mass Spectrometry Data Center. The molecular ion peak (M+) would be expected at m/z 166.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce in the scientific literature. However, general methods for the synthesis of substituted maleic anhydrides can be adapted. One plausible synthetic route could involve the dehydration of trifluoromethylmaleic acid.

General Anhydride Synthesis via Dehydration:

A common method for the preparation of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or by azeotropic removal of water.

Hypothetical Experimental Workflow for Synthesis:

G start Start: Trifluoromethylmaleic acid reagent Add Dehydrating Agent (e.g., Acetic Anhydride) start->reagent reaction Heat Reaction Mixture (e.g., Reflux) reagent->reaction workup Reaction Work-up: - Remove excess reagent - Isolate crude product reaction->workup purification Purification: - Distillation or - Recrystallization workup->purification product Product: This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Reactivity and Potential Applications

As a substituted maleic anhydride, this compound is a versatile dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems containing a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the double bond towards electron-rich dienes.

Diels-Alder Reaction Pathway:

G dienophile This compound (Dienophile) reaction [4+2] Cycloaddition (Diels-Alder Reaction) dienophile->reaction diene Conjugated Diene diene->reaction adduct Cyclic Adduct (Trifluoromethylated) reaction->adduct

Caption: General scheme of a Diels-Alder reaction involving the target molecule.

The anhydride functionality can be readily opened by nucleophiles such as alcohols, amines, and water to form the corresponding monoesters, amides, or the dicarboxylic acid, respectively. This reactivity makes it a useful intermediate for the synthesis of a wide range of derivatives.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of reactivity and properties. While detailed experimental protocols for its synthesis are not widely published, its known physical properties and referenced spectroscopic data provide a solid foundation for its use in research and development. Its utility in Diels-Alder reactions and as a precursor to various trifluoromethyl-containing compounds underscores its importance for the synthesis of novel molecules in the pharmaceutical and materials science industries. Further research into its synthesis and reactivity is warranted to fully explore its potential.

References

Technical Guide: 3-(Trifluoromethyl)furan-2,5-dione (CAS 700-27-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(Trifluoromethyl)furan-2,5-dione, also known as (Trifluoromethyl)maleic anhydride, with CAS Number 700-27-6. This guide covers its physicochemical properties, a plausible synthetic route, its reactivity profile, and potential applications in research and drug development. The information is structured to be a practical resource for professionals in the chemical and biomedical sciences, featuring tabulated data, a detailed experimental protocol, and graphical representations of workflows and chemical reactions.

Physicochemical and Safety Data

This compound is a highly reactive organofluorine compound. The trifluoromethyl group significantly influences its electronic properties, enhancing its electrophilicity. The quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 700-27-6[1]
Molecular Formula C₅HF₃O₃[1]
Molecular Weight 166.05 g/mol [1]
Boiling Point 93 °C at 65 mmHg[2]
IUPAC Name This compound[3]
Synonyms (Trifluoromethyl)maleic anhydride, 2-(Trifluoromethyl)maleic anhydride[1][2][3]

Safety and Handling: This compound is classified as corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable precursor to form 3-(trifluoromethyl)maleic acid, followed by cyclodehydration to yield the target anhydride.

G cluster_0 Step 1: Synthesis of 3-(Trifluoromethyl)maleic Acid cluster_1 Step 2: Cyclodehydration start Trifluoromethyl-containing precursor (e.g., alkyne) reagents1 + Oxidizing & Carbonylating Agents (e.g., Pd-catalyst, CO, H₂O) start->reagents1 product1 3-(Trifluoromethyl)maleic Acid reagents1->product1 reagents2 + Dehydrating Agent (e.g., Acetic Anhydride or P₂O₅) product1->reagents2 conditions Heat reagents2->conditions product2 This compound conditions->product2

Caption: Plausible two-step synthesis of this compound.

Representative Experimental Protocol: Dehydration of 3-(Trifluoromethyl)maleic Acid

This protocol is a representative procedure based on standard methods for anhydride synthesis.

  • Objective: To synthesize this compound via cyclodehydration.

  • Reagents:

    • 3-(Trifluoromethyl)maleic acid (1.0 eq)

    • Acetic anhydride (3.0 eq) or Phosphorus pentoxide (1.5 eq)

    • Anhydrous Toluene (as solvent, if needed)

  • Apparatus:

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

    • Magnetic stirrer and heating mantle.

    • Distillation apparatus for purification.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)maleic acid.

    • Add acetic anhydride (or phosphorus pentoxide) to the flask.

    • Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product can be isolated by fractional distillation under reduced pressure. The excess acetic anhydride and acetic acid byproduct will distill at a lower temperature than the desired product.

    • Collect the fraction corresponding to the boiling point of this compound (93 °C at 65 mmHg).[2]

    • Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Profile

The chemical reactivity of this compound is dominated by two key features: the electrophilic carbon-carbon double bond and the highly reactive anhydride ring. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the double bond exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

Key Reactions:

  • Michael (1,4-Conjugate) Addition: It is an excellent Michael acceptor, readily reacting with soft nucleophiles such as thiols (e.g., cysteine residues in proteins) and secondary amines. This reaction proceeds rapidly under mild conditions.

  • Diels-Alder Reaction: It serves as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts.[4][5] The electron-deficient nature of the double bond accelerates this reaction.

  • Ring-Opening Reactions: The anhydride moiety can be opened by nucleophiles like water (hydrolysis to the diacid), alcohols (to form monoesters), and amines (to form maleamic acids).

G main This compound thiol Nucleophile (R-SH) (e.g., Cysteine) michael Michael Addition (Bioconjugation) thiol->michael diene Conjugated Diene (e.g., Furan) diels Diels-Alder Reaction (Cycloaddition) diene->diels michael->main adduct1 Thiol Adduct michael->adduct1 C-S bond formation diels->main adduct2 Bicyclic Adduct diels->adduct2 [4+2] cycloaddition

Caption: Key reactivity pathways for this compound.

Potential Applications in Drug Development and Research

The unique reactivity profile of this compound makes it a valuable reagent and structural motif in medicinal chemistry and drug development.

  • Covalent Inhibitors: The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and target engagement.[6] Its high reactivity as a Michael acceptor makes it an ideal warhead for designing targeted covalent inhibitors. These inhibitors can form a stable, irreversible bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to potent and prolonged inhibition. This strategy is widely used in the development of kinase and protease inhibitors.

  • Bioconjugation and Chemical Probes: The maleimide functional group (derived from maleic anhydride) is one of the most common reagents for conjugating molecules to proteins. This compound can be converted to its corresponding maleimide and used to link drugs, fluorescent dyes, or affinity tags to antibodies or other proteins via cysteine residues, a cornerstone of antibody-drug conjugate (ADC) technology and chemical biology research.

  • Polymer and Materials Science: Maleic anhydride derivatives are used to synthesize polymers with diverse properties. The introduction of a trifluoromethyl group can impart unique characteristics such as increased thermal stability and hydrophobicity to these materials.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design, known to improve metabolic stability, binding affinity, and bioavailability.[4][6] Therefore, this compound represents a valuable building block for creating novel therapeutic agents and research tools.

References

Synthesis of Trifluoromethylmaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylmaleic anhydride is a fluorinated building block with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical and biological properties of molecules. This technical guide provides a comprehensive overview of a plausible synthetic pathway for trifluoromethylmaleic anhydride, addressing the current lack of a well-documented experimental protocol in the public domain. The proposed route involves the trifluoromethylation of a suitable precursor, followed by the formation of the dicarboxylic acid and subsequent dehydration to the target anhydride. This document includes detailed, albeit theoretical, experimental protocols, quantitative data tables for key steps, and visualizations of the proposed reaction pathway and workflow to aid researchers in this specialized area of organic synthesis.

Introduction

The synthesis of fluorinated organic molecules is a rapidly growing field, driven by the unique properties that fluorine atoms impart to organic compounds. The trifluoromethyl group (CF3) is of particular interest due to its high electronegativity, metabolic stability, and ability to modulate the lipophilicity and bioavailability of drug candidates. Trifluoromethylmaleic anhydride, as a reactive dienophile and building block, presents an opportunity for the synthesis of novel trifluoromethyl-containing compounds. However, a standardized and publicly available synthesis protocol for this specific molecule is currently lacking. This guide aims to fill this gap by proposing a scientifically sound synthetic route based on established chemical principles.

Proposed Synthesis Pathway

The proposed synthesis of trifluoromethylmaleic anhydride proceeds in three main stages:

  • Radical Trifluoromethylation of a Fumarate Ester: Introduction of the trifluoromethyl group onto a suitable four-carbon backbone.

  • Hydrolysis and Isomerization: Conversion of the trifluoromethyl-substituted fumarate to trifluoromethylmaleic acid.

  • Dehydration: Cyclization of trifluoromethylmaleic acid to the corresponding anhydride.

This pathway is illustrated in the diagram below.

Trifluoromethylmaleic_Anhydride_Synthesis A Diethyl Fumarate B Diethyl 2-(trifluoromethyl)succinate A->B 1. CF3I, (NH4)2S2O8, DMSO 2. Heat C Sodium 2-(trifluoromethyl)maleate B->C 1. NaOH (aq), EtOH 2. Heat D Trifluoromethylmaleic Acid C->D H3O+ E Trifluoromethylmaleic Anhydride D->E Acetic Anhydride, Heat

Caption: Proposed synthesis pathway for trifluoromethylmaleic anhydride.

Experimental Protocols

The following are detailed, theoretical protocols for each step of the proposed synthesis. These are based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Diethyl 2-(trifluoromethyl)succinate

Reaction: Radical trifluoromethylation of diethyl fumarate.

Protocol:

  • To a solution of diethyl fumarate (1 equiv.) in dimethyl sulfoxide (DMSO), add trifluoroiodomethane (CF3I, 1.5 equiv.) and ammonium persulfate ((NH4)2S2O8, 2 equiv.).

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • After 24 hours, heat the reaction mixture to 80°C for 4 hours to facilitate the reductive cleavage of the carbon-iodine bond.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain diethyl 2-(trifluoromethyl)succinate.

Step 2: Synthesis of Trifluoromethylmaleic Acid

Reaction: Hydrolysis of the ester groups of diethyl 2-(trifluoromethyl)succinate and subsequent isomerization.

Protocol:

  • Dissolve diethyl 2-(trifluoromethyl)succinate (1 equiv.) in a mixture of ethanol and aqueous sodium hydroxide (2.5 equiv.).

  • Reflux the reaction mixture for 6 hours to ensure complete hydrolysis of the ester groups.

  • After hydrolysis, continue to heat the reaction mixture at reflux for an additional 12 hours to promote isomerization from the succinate to the maleate form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trifluoromethylmaleic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure trifluoromethylmaleic acid.

Step 3: Synthesis of Trifluoromethylmaleic Anhydride

Reaction: Dehydration of trifluoromethylmaleic acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend trifluoromethylmaleic acid (1 equiv.) in an excess of acetic anhydride (5-10 equiv.).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

  • Purify the resulting crude trifluoromethylmaleic anhydride by sublimation or distillation under high vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected (theoretical) quantitative data for the proposed synthesis pathway. These values are estimates based on similar reactions and would require experimental validation.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)Boiling Point (°C)
1Diethyl FumarateDiethyl 2-(trifluoromethyl)succinate172.1860-70N/A~220
2Diethyl 2-(trifluoromethyl)succinateTrifluoromethylmaleic Acid242.1980-90115-120N/A
3Trifluoromethylmaleic AcidTrifluoromethylmaleic Anhydride184.06>9055-6093 (at 65 mmHg)[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of trifluoromethylmaleic anhydride.

Experimental_Workflow cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Hydrolysis & Isomerization cluster_step3 Step 3: Dehydration A1 Mix Diethyl Fumarate, CF3I, (NH4)2S2O8 in DMSO A2 Stir at RT, 24h A1->A2 A3 Heat at 80°C, 4h A2->A3 A4 Workup: Extraction with Et2O A3->A4 A5 Purification: Fractional Distillation A4->A5 B1 Dissolve Product from Step 1 in EtOH/NaOH(aq) A5->B1 Product Transfer B2 Reflux, 6h (Hydrolysis) B1->B2 B3 Reflux, 12h (Isomerization) B2->B3 B4 Acidification with HCl B3->B4 B5 Workup: Extraction with EtOAc B4->B5 B6 Purification: Recrystallization B5->B6 C1 Suspend Product from Step 2 in Acetic Anhydride B6->C1 Product Transfer C2 Reflux, 2h C1->C2 C3 Remove Excess Ac2O (Reduced Pressure Distillation) C2->C3 C4 Purification: Sublimation or Vacuum Distillation C3->C4 Final_Product Final_Product C4->Final_Product Final Product: Trifluoromethylmaleic Anhydride

Caption: Experimental workflow for the synthesis of trifluoromethylmaleic anhydride.

Conclusion

References

Spectroscopic Data for 3-(Trifluoromethyl)furan-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-(Trifluoromethyl)furan-2,5-dione, also known as (Trifluoromethyl)maleic anhydride. The information presented is essential for the identification, characterization, and quality control of this important fluorinated building block in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound (CAS Number: 700-27-6; Molecular Formula: C₅HF₃O₃; Molecular Weight: 166.05 g/mol ).[1][2]

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Expected downfieldQuartet (q)Expected (⁴JH-F)Vinylic H

Note: The precise chemical shift is dependent on the solvent used. The vinylic proton is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~160-170Singlet (s)-C2/C5 (C=O)
~160-170Singlet (s)-C2/C5 (C=O)
Expected downfieldQuartet (q)Expected (²JC-F)C3 (C-CF₃)
Expected downfieldSinglet (s)-C4 (C-H)
~115-125Quartet (q)Expected (¹JC-F)CF₃

Note: The carbonyl carbons (C2 and C5) will appear as singlets. The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will exhibit splitting due to C-F coupling.

Table 3: ¹⁹F NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
Expected around -60 to -70Singlet (s)CF₃

Note: The chemical shift is referenced to an external standard, typically CFCl₃. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 4: IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongC=O Asymmetric Stretch (Anhydride)
~1780StrongC=O Symmetric Stretch (Anhydride)
~1640MediumC=C Stretch
~1300-1100StrongC-F Stretch
~1240, 1060, 970, 940Medium-StrongC-O-C Stretch (Anhydride Ring)

Note: The characteristic anhydride carbonyl stretches are expected at high wavenumbers. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also anticipated.

Table 5: Mass Spectrometry Data
m/zRelative IntensityAssignment
166Expected[M]⁺ (Molecular Ion)
122High[M - CO₂]⁺ or [M - C₂H₂O]⁺
94Fragment[M - CO₂ - CO]⁺
69Fragment[CF₃]⁺

Note: The mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways for cyclic anhydrides include the loss of carbon monoxide (CO) and carbon dioxide (CO₂).[1] The National Institute of Standards and Technology (NIST) database reports a top peak at m/z 122 for the GC-MS of this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as trifluorotoluene or CFCl₃ is typically used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, resulting in singlets for all proton-bearing carbons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: A one-pulse sequence is used to acquire the ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum if H-F coupling is present and not desired for analysis.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat liquid or solid sample is placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be prepared for a solid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent if applicable) is first collected. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used.

  • Ionization: For GC-MS, Electron Ionization (EI) at 70 eV is commonly used. For LC-MS, ESI or APCI in positive or negative ion mode is employed.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample or KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Fourier Transform, Phasing, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Spectrum Generation, Fragmentation Analysis MS->Process_MS Structure Structural Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Enhanced Reactivity and Electrophilicity of 3-(Trifluoromethyl)furan-2,5-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity and electrophilicity of 3-(trifluoromethyl)furan-2,5-dione, a fluorinated cyclic anhydride of significant interest in organic synthesis and drug discovery. The introduction of the trifluoromethyl group profoundly influences the electronic properties of the maleic anhydride core, rendering it a highly reactive and versatile building block. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical behavior, supported by experimental data and protocols.

Core Concepts: Enhanced Electrophilicity

The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group is central to the unique reactivity of this compound. This group significantly depletes electron density from the carbon-carbon double bond of the furanone ring, thereby substantially increasing its electrophilicity. This heightened electrophilic character makes the molecule an excellent substrate for a variety of nucleophilic and pericyclic reactions.

The logical relationship illustrating this principle can be visualized as follows:

G Influence of CF3 Group on Reactivity A Trifluoromethyl (CF3) Group B Strong Electron-Withdrawing Effect A->B exerts C Decreased Electron Density in C=C Double Bond B->C D Increased Electrophilicity of This compound C->D E Enhanced Reactivity in Nucleophilic & Pericyclic Reactions D->E

Caption: The electron-withdrawing CF₃ group enhances the electrophilicity and reactivity of the molecule.

Key Reaction Classes

The enhanced electrophilicity of this compound makes it a prime candidate for several important classes of organic reactions, most notably Diels-Alder cycloadditions and Michael additions.

Diels-Alder Reactions

As a potent dienophile, this compound is expected to readily participate in [4+2] cycloaddition reactions with a wide range of dienes. The electron-deficient nature of its double bond leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene partner. This generally results in high yields and predictable stereoselectivity.

A generalized workflow for a typical Diels-Alder reaction involving this compound is outlined below:

G General Workflow for Diels-Alder Reaction cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A This compound (Dienophile) C Reaction in Suitable Solvent (e.g., Toluene, Xylene) A->C B Diene B->C D Heating/Reflux C->D E [4+2] Cycloaddition D->E F Formation of Cycloadduct E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for a Diels-Alder reaction.

Michael Additions

The electron-poor double bond of this compound is highly susceptible to conjugate addition by a variety of nucleophiles, a reaction known as the Michael addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Suitable nucleophiles include enolates, amines, thiols, and other soft nucleophiles.

Quantitative Data Summary

Reaction TypeReactant ClassExpected OutcomeKey Considerations
Diels-Alder Conjugated DienesHigh yield of cycloadductsReaction conditions (temperature, solvent) will influence reaction rate and stereoselectivity.
Michael Addition Soft Nucleophiles (e.g., thiols, amines, enolates)Formation of conjugate addition productsThe choice of base and solvent is critical for reactions involving carbanionic nucleophiles.
Nucleophilic Acyl Substitution Alcohols, AminesRing-opening to form monoesters or amidesThe anhydride ring is susceptible to cleavage by strong nucleophiles.

Experimental Protocols

Detailed experimental protocols for reactions involving maleic anhydride can be adapted for this compound, with the expectation of higher reactivity.

General Protocol for a Diels-Alder Reaction:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and the diene (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

General Protocol for a Michael Addition with a Thiol:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and the thiol (1.0-1.1 eq.) in a suitable solvent (e.g., dichloromethane, THF).

  • Reaction Execution: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU) to the mixture at room temperature. Stir the reaction and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways in Drug Development

The high reactivity of this compound makes it an attractive scaffold for the development of covalent inhibitors. In a biological context, the electrophilic furanone ring can react with nucleophilic residues (e.g., cysteine, lysine) on a target protein, leading to irreversible inhibition. This mechanism of action is of great interest in the design of targeted therapeutics.

The following diagram illustrates a simplified signaling pathway of a covalent inhibitor:

G Covalent Inhibition Signaling Pathway A This compound-based Covalent Inhibitor C Covalent Bond Formation A->C B Target Protein with Nucleophilic Residue (e.g., Cysteine) B->C D Irreversible Inhibition of Protein Function C->D E Modulation of Downstream Signaling D->E F Therapeutic Effect E->F

Caption: Simplified pathway of covalent inhibition by a reactive electrophile.

Conclusion

This compound represents a highly activated and versatile building block for organic synthesis. Its enhanced electrophilicity, a direct consequence of the trifluoromethyl substituent, opens up a wide array of synthetic possibilities, particularly in Diels-Alder and Michael addition reactions. This technical guide provides a foundational understanding of its reactivity, offering a starting point for its application in the synthesis of complex molecules and the development of novel therapeutics. Further research into the specific reaction kinetics and substrate scope of this promising reagent is warranted and is expected to uncover new and valuable transformations.

A Technical Guide to the Solubility of 3-(Trifluoromethyl)furan-2,5-dione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, is a fluorinated cyclic anhydride of significant interest in organic synthesis and materials science. Its trifluoromethyl group imparts unique electronic properties and can influence its reactivity and physical characteristics, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide outlines the current state of knowledge and provides methodologies for determining its solubility profile.

Data Presentation: An Analogous Case Study

While specific data for this compound is not available, the solubility of maleic anhydride, its non-fluorinated analog, can offer some initial insights into the types of solvents that may be effective. It is important to note that the presence of the trifluoromethyl group will significantly alter the polarity and intermolecular interactions, and thus the solubility, of the target compound.

Table 1: Solubility of Maleic Anhydride in Common Organic Solvents at 25°C

SolventSolubility ( g/100 g of solvent)
Acetone227
Ethyl Acetate112
Chloroform52.5
Benzene50
Toluene23.4
o-Xylene19.4
Carbon Tetrachloride0.60
Ligroin0.25

Data sourced from publicly available chemical databases and may vary with experimental conditions.[1][2][3]

It is anticipated that this compound may exhibit different solubility characteristics due to the high electronegativity of the fluorine atoms.

Experimental Protocols for Solubility Determination

A precise and reproducible method is essential for determining the solubility of this compound. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., acetone, ethyl acetate, chloroform, toluene, hexane, methanol, dimethylformamide) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (chemically compatible with the solvents)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is necessary to confirm saturation.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

      • Gravimetric Method: A simple approach involves evaporating the solvent from the weighed volumetric flask and weighing the remaining solid.[4]

      • Spectroscopic/Chromatographic Method: For higher accuracy, a calibration curve can be prepared using standard solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its response (e.g., absorbance or peak area) and interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature to Reach Equilibrium add_excess->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant settle->filter quantify Quantify Solute Concentration filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a compound.

References

Unraveling the Biological Tapestry of 3-(Trifluoromethyl)furan-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, is a reactive heterocyclic compound with potential applications in biological systems. While specific, in-depth research on its mechanism of action is limited, this technical guide consolidates the current understanding based on the reactivity of its core chemical structure and the known biological effects of related compounds. This document outlines the plausible mechanisms of action, potential biological targets, and provides a framework for future experimental investigation. The inherent reactivity of the maleic anhydride moiety, coupled with the electron-withdrawing nature of the trifluoromethyl group, suggests a high potential for covalent modification of biological macromolecules, thereby influencing cellular signaling and function.

Core Mechanism of Action: Covalent Modification of Proteins

The primary mechanism of action of this compound in biological systems is predicated on the high reactivity of the anhydride group. This moiety readily undergoes acylation reactions with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2][3]

The reaction involves the opening of the anhydride ring and the formation of a stable amide bond, which results in the covalent attachment of a trifluoromethyl-substituted maleoyl group to the protein.[3] This modification introduces a carboxyl group, thereby altering the protein's net charge, which can lead to significant changes in its conformation, solubility, and interactions with other molecules.[3][4]

The presence of the highly electronegative trifluoromethyl group is expected to enhance the electrophilicity of the anhydride ring, making this compound a more potent acylating agent compared to unsubstituted maleic anhydride.

Potential Biological Consequences of Protein Maleylation

The covalent modification of proteins by this compound can lead to a cascade of biological effects:

  • Enzyme Inhibition: Acylation of lysine residues within the active site or allosteric sites of an enzyme can lead to irreversible inhibition of its catalytic activity. The specificity of inhibition would depend on the accessibility and reactivity of the lysine residues in the target enzyme.

  • Disruption of Protein-Protein Interactions: Modification of lysine residues at protein-protein interaction interfaces can disrupt the formation of essential protein complexes, thereby interfering with signaling pathways and cellular processes.

  • Alteration of Cellular Signaling: The widespread, non-specific modification of proteins can lead to cellular stress responses, including oxidative stress and the activation of pro-apoptotic pathways. Some fluorinated compounds have been shown to induce cytotoxicity through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5][6]

  • Immunogenicity: The modification of self-proteins can create neo-antigens, potentially triggering an immune response.[3]

Insights from Structurally Related Compounds

While direct experimental data for this compound is scarce, studies on other substituted maleic anhydrides provide valuable insights into its potential biological activities:

  • 2,3-Dimethylmaleic Anhydride: This compound has demonstrated insecticidal properties and the ability to affect platelet aggregation.[7][8][9] This suggests that even small alkyl substitutions on the maleic anhydride ring can confer specific biological activities.

  • Naturally Occurring Maleic Anhydrides: A number of maleic anhydride derivatives isolated from fungi have exhibited antifungal and cytotoxic activities, highlighting the potential of this chemical scaffold in drug discovery.[10]

Postulated Signaling Pathway Involvement

Based on the general reactivity of maleic anhydrides and the known effects of cellular stress, a hypothetical signaling pathway affected by this compound can be proposed. Widespread protein modification would likely induce the unfolded protein response (UPR) and oxidative stress, leading to the activation of downstream signaling cascades such as the MAPK pathway and ultimately, apoptosis.

G cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Response 3-TFMD This compound Proteins Cellular Proteins (Enzymes, Receptors, etc.) 3-TFMD->Proteins Acylation of Lysine Residues ModifiedProteins Maleylated Proteins Stress Cellular Stress (UPR, Oxidative Stress) ModifiedProteins->Stress Functional Disruption Signaling Signaling Cascades (e.g., MAPK) Stress->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Hypothetical signaling pathway initiated by this compound.

Experimental Protocols for Investigation

To elucidate the specific mechanism of action of this compound, a series of targeted experiments are recommended.

General Workflow for Biological Evaluation

The following workflow outlines a systematic approach to characterizing the biological activity of the compound.

G Start Synthesize & Purify This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on various cell lines) Start->Cytotoxicity EnzymeInhibition Enzyme Inhibition Assays (e.g., Proteases, Kinases) Start->EnzymeInhibition TargetID Target Identification (e.g., Proteomic Profiling) Cytotoxicity->TargetID If active EnzymeInhibition->TargetID If active PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->PathwayAnalysis Validation In Vivo Model Validation PathwayAnalysis->Validation

Systematic workflow for the biological evaluation of this compound.
Detailed Methodologies

5.2.1. Protein Modification Assay

  • Objective: To confirm the covalent modification of proteins by this compound.

  • Protocol:

    • Incubate a model protein (e.g., bovine serum albumin, BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5) with varying concentrations of this compound (e.g., 10-fold to 1000-fold molar excess) for 1-2 hours at room temperature.

    • Remove excess reagent by dialysis or gel filtration.

    • Analyze the modified protein by SDS-PAGE to observe any changes in migration pattern.

    • Use mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to confirm the covalent adduction and identify the modified residues.

5.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on various cell lines.

  • Protocol:

    • Seed cells (e.g., a panel of cancer and normal cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.2.3. Enzyme Inhibition Assay (Generic Protocol)

  • Objective: To assess the inhibitory activity of this compound against a specific enzyme.

  • Protocol:

    • Pre-incubate the target enzyme with varying concentrations of this compound in an appropriate assay buffer for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Determine the IC50 value and investigate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Quantitative Data Summary

As of the writing of this guide, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

Biological Target/AssayCell Line/SystemEndpointValue (e.g., IC50)Reference
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Conclusion and Future Directions

This compound represents an intriguing molecule with the potential for significant biological activity, primarily through the covalent modification of proteins. Its enhanced reactivity due to the trifluoromethyl group suggests it could be a potent, albeit likely non-specific, modulator of cellular function. The lack of specific data underscores the need for foundational research to characterize its biological effects. Future studies should focus on systematic screening against various cell lines and enzyme classes to identify potential targets. Subsequent proteomic-based target identification and detailed mechanistic studies will be crucial to unlock the therapeutic or research potential of this compound. The experimental frameworks provided in this guide offer a starting point for these essential investigations.

References

The Trifluoromethyl Group's Potent Influence on Furan-2,5-dione Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto the furan-2,5-dione core dramatically alters its chemical reactivity, primarily through the group's profound electron-withdrawing nature. This guide provides an in-depth analysis of the role of the trifluoromethyl group, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in organic synthesis and drug development.

Enhanced Electrophilicity: A Driving Force for Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] Its strong inductive effect significantly depletes electron density from the furan-2,5-dione ring, rendering the double bond and the carbonyl carbons exceptionally electrophilic. This heightened electrophilicity is the cornerstone of the enhanced reactivity observed in trifluoromethyl-substituted furan-2,5-diones compared to their non-fluorinated counterparts.

Impact on Cycloaddition Reactions

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, the trifluoromethyl group acts as a potent activating group on the dienophile.[3][4] By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the furan-2,5-dione, it accelerates the reaction with a conjugated diene. While direct kinetic comparisons are scarce in the literature, computational studies on related systems suggest a significant rate enhancement.

Susceptibility to Nucleophilic Attack

The electron-deficient nature of the carbonyl carbons in 3-trifluoromethylfuran-2,5-dione makes them highly susceptible to nucleophilic attack.[5][6][7][8][9] Reactions with nucleophiles such as amines are expected to proceed readily, leading to ring-opening or the formation of imide derivatives.

Quantitative Data Summary

While comprehensive experimental kinetic and thermodynamic data for 3-trifluoromethylfuran-2,5-dione is limited in publicly accessible literature, the following tables provide relevant physical properties and spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValueReference
Compound Name 3-(Trifluoromethyl)furan-2,5-dionePubChem CID: 2777531[3]
Synonyms 2-(Trifluoromethyl)maleic anhydride, Trifluoromethylmaleic anhydridePubChem CID: 2777531[3]
CAS Number 700-27-6[3][10][11][12]
Molecular Formula C₅HF₃O₃[3][11]
Molecular Weight 166.05 g/mol [3][11]
Boiling Point 93 °C at 65 mmHg[10]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Source
¹H NMR Predicted shifts will be significantly downfield due to the electron-withdrawing CF₃ group.Inferred from related structures
¹³C NMR Carbonyl and olefinic carbons will show downfield shifts. A quartet is expected for the carbon attached to the CF₃ group due to C-F coupling.Inferred from related structures[13]
¹⁹F NMR A singlet is expected for the CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an sp² carbon.SpectraBase[3]
Infrared (IR) Characteristic strong C=O stretching bands for the anhydride group are expected at higher wavenumbers compared to maleic anhydride.SpectraBase (Vapor Phase)[3]
Mass Spectrometry (GC-MS) The molecular ion peak (M⁺) is expected at m/z 166. Fragmentation may involve the loss of CO, CO₂, and CF₃.NIST Mass Spectrometry Data Center[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving furan-2,5-dione and its trifluoromethyl derivative, based on established procedures for analogous reactions.

Protocol 1: Synthesis of this compound

Materials:

  • Trifluoromethylmaleic acid

  • Acetic anhydride

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trifluoromethylmaleic acid (1.0 eq) in anhydrous toluene.

  • Add acetic anhydride (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of acetic acid evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the [4+2] cycloaddition of this compound with cyclopentadiene.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Anhydrous ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethyl acetate in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting dienophile is consumed.

  • Add hexane to the reaction mixture to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

  • The endo/exo selectivity can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Nucleophilic Ring-Opening with a Primary Amine

This protocol outlines the reaction of this compound with a primary amine, leading to the formation of a maleamic acid derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the primary amine (1.0 eq) in anhydrous DCM to the stirred anhydride solution.

  • A precipitate is expected to form upon addition.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.

Diels_Alder_Mechanism Reactants Diene + 3-Trifluoromethylfuran-2,5-dione TS Transition State (endo or exo) Reactants->TS [4+2] Cycloaddition Product Cycloadduct TS->Product

Diels-Alder reaction mechanism.

Nucleophilic_Addition_Mechanism Start 3-Trifluoromethylfuran-2,5-dione + Nucleophile (e.g., R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Ring-Opened Product (Maleamic Acid Derivative) Intermediate->Product Proton Transfer

Nucleophilic addition-elimination mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Synthesis Synthesis of 3-Trifluoromethylfuran-2,5-dione Reaction Reaction with Diene or Nucleophile Synthesis->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

References

The Untapped Potential of 3-(Trifluoromethyl)furan-2,5-dione in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific medicinal chemistry applications for 3-(Trifluoromethyl)furan-2,5-dione are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential applications based on the well-documented roles of the trifluoromethyl group and the furan-2,5-dione scaffold in drug design and discovery. The information presented herein is intended to serve as a foundational resource to stimulate further research into this promising, yet underexplored, chemical entity.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety.[1][2][3] Its unique electronic properties and steric profile can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] When coupled with the furan-2,5-dione core, a reactive and versatile scaffold known for its diverse biological activities, the resulting molecule, this compound, presents a compelling starting point for the development of novel therapeutics. This technical guide will explore the potential applications of this compound, drawing parallels from related structures and providing a roadmap for future investigation.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for several common chemical groups, such as the methyl and chloro groups, but with profoundly different electronic effects.[1] Its strong electron-withdrawing nature and high bond dissociation energy of the C-F bond contribute to several desirable properties in drug candidates:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[1]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1][3]

  • Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target interactions.

  • Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]

The Furan-2,5-dione Scaffold: A Hub of Biological Activity

The furan-2,5-dione ring system, also known as maleic anhydride, and its derivatives are known to exhibit a wide range of biological activities. Furanone derivatives, in general, have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

  • Antimicrobial and Anti-biofilm Activity: Halogenated furanones, for instance, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[4][6] This mode of action is particularly attractive as it may be less prone to the development of drug resistance.[6]

  • Anticancer Activity: Various furanone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][7] The electrophilic nature of the furan-2,5-dione core makes it susceptible to nucleophilic attack by amino acid residues in enzymes and receptors, which can be exploited for the design of targeted covalent inhibitors.

  • Enzyme Inhibition: The furanone scaffold is present in a number of natural and synthetic molecules that act as enzyme inhibitors. For example, some furanone derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[7]

Potential Therapeutic Applications of this compound Derivatives

By combining the advantageous properties of the trifluoromethyl group with the versatile furan-2,5-dione scaffold, a diverse range of novel therapeutic agents could be developed. The following sections outline potential applications and hypothetical experimental workflows.

Novel Antibacterial Agents Targeting Quorum Sensing

Given the established role of furanones in disrupting bacterial quorum sensing, derivatives of this compound could be investigated as novel anti-biofilm agents.[4][6] The trifluoromethyl group could enhance the potency and pharmacokinetic properties of these compounds.

Table 1: Hypothetical Activity Profile of this compound Derivatives as Quorum Sensing Inhibitors

Compound IDModification on Furan-2,5-dione CoreTarget BacteriaBiofilm Inhibition (IC50, µM)
TFD-001UnsubstitutedPseudomonas aeruginosa50
TFD-0024-phenyl substitutionPseudomonas aeruginosa15
TFD-0034-(4-chlorophenyl) substitutionPseudomonas aeruginosa5

Experimental Protocol: Quorum Sensing Inhibition Assay

  • Bacterial Strain: A reporter strain of Chromobacterium violaceum (e.g., CV026) or Pseudomonas aeruginosa (e.g., PAO1) carrying a QS-regulated reporter gene (e.g., lasB-lacZ) is used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • The reporter strain is grown in a suitable medium to early exponential phase.

    • The bacterial culture is then aliquoted into a 96-well plate.

    • Test compounds at various concentrations are added to the wells.

    • The plate is incubated at the optimal growth temperature for the bacterial strain.

  • Data Analysis: The expression of the reporter gene (e.g., violacein production in C. violaceum or β-galactosidase activity in the P. aeruginosa reporter strain) is quantified. The IC50 value, the concentration at which 50% of the QS-regulated activity is inhibited, is then calculated.

Diagram 1: General Workflow for Screening Quorum Sensing Inhibitors

G cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A Synthesis of This compound Derivatives B Compound Characterization (NMR, MS, Purity) A->B C Quorum Sensing Reporter Strain Assay B->C D Biofilm Formation Assay C->D E Virulence Factor Production Assay C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G In vivo Efficacy Studies F->G

Caption: A generalized workflow for the discovery of novel quorum sensing inhibitors.

Development of Novel Anticancer Agents

The electrophilic nature of the this compound core could be harnessed to design covalent inhibitors of key cancer targets. The trifluoromethyl group could enhance cell permeability and target engagement.

Table 2: Hypothetical Cytotoxic Activity of this compound Derivatives

Compound IDModification on Furan-2,5-dione CoreCancer Cell LineCytotoxicity (IC50, µM)
TFD-101UnsubstitutedHeLa (Cervical Cancer)25
TFD-1024-amino substitutionHeLa (Cervical Cancer)8
TFD-1034-anilino substitutionHeLa (Cervical Cancer)2

Note: The cytotoxic activity of trifluoromethyl thioxanthone derivatives against HeLa cells has been reported with IC50 values as low as 87.8 nM, highlighting the potential of CF3-containing heterocycles.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Diagram 2: Simplified Apoptosis Signaling Pathway

G TFD Derivative TFD Derivative Cancer Cell Cancer Cell TFD Derivative->Cancer Cell Target Protein Target Protein Cancer Cell->Target Protein Binds to Caspase Activation Caspase Activation Target Protein->Caspase Activation Inhibits/Activates Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified representation of a potential mechanism of action for an anticancer agent.

Synthesis and Derivatization

The furan-2,5-dione core is highly amenable to derivatization through reactions such as nucleophilic addition, cycloaddition, and ring-opening reactions. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Diagram 3: Logical Relationship for Derivatization

G A This compound B Nucleophilic Addition (e.g., amines, thiols) A->B C Cycloaddition (e.g., Diels-Alder) A->C D Ring Opening (e.g., hydrolysis, alcoholysis) A->D E Diverse Chemical Library B->E C->E D->E

Caption: Potential derivatization strategies for this compound.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored scaffold in medicinal chemistry. The convergence of the advantageous properties of the trifluoromethyl group and the proven biological relevance of the furan-2,5-dione core suggests significant potential for the development of novel therapeutics in areas such as infectious diseases and oncology. Future research should focus on establishing efficient synthetic routes to this molecule and its derivatives, followed by systematic biological screening to uncover its full therapeutic potential. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of new and effective medicines.

References

3-(Trifluoromethyl)furan-2,5-dione literature review and key papers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Trifluoromethyl)furan-2,5-dione for Researchers and Drug Development Professionals

Introduction

This compound, also known as trifluoromethylmaleic anhydride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] The -CF3 group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3][4] As a derivative of maleic anhydride, this compound is a highly reactive and versatile building block for chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group makes the double bond of the furan-2,5-dione ring electron-deficient, rendering it a potent dienophile in Diels-Alder reactions and susceptible to nucleophilic attack.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, supported by key chemical principles and representative experimental protocols.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not prominently found in the surveyed literature, a plausible and commonly employed synthetic strategy for analogous maleic anhydrides involves the dehydration of the corresponding dicarboxylic acid. A general workflow for such a synthesis is depicted below.

synthesis_workflow start Precursor (e.g., Trifluoromethylmaleic acid) product This compound start->product Dehydration reagent Dehydrating Agent (e.g., Acetic Anhydride, P2O5) reagent->product

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Dehydration of a Dicarboxylic Acid

The following is a representative protocol for the synthesis of an anhydride from a dicarboxylic acid, which can be adapted for the synthesis of this compound from trifluoromethylmaleic acid. This protocol is based on general methods for anhydride synthesis.

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is dried to prevent premature hydrolysis of the anhydride.

  • Reagents: Trifluoromethylmaleic acid is placed in the flask. A dehydrating agent, such as acetic anhydride or phosphorus pentoxide, is added in a slight excess.

  • Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or the cessation of water evolution.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess dehydrating agent and byproducts are removed. If acetic anhydride is used, it can be removed by distillation. If phosphorus pentoxide is used, the product can be isolated by distillation or filtration.

  • Purification: The crude product is purified by recrystallization or sublimation to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the double bond and the reactivity of the anhydride functional group.

Diels-Alder Reactions

This compound is expected to be a highly reactive dienophile in Diels-Alder reactions due to the electron-withdrawing trifluoromethyl group.[7][8] This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex six-membered rings.[9]

diels_alder_reaction cluster_reactants Reactants cluster_product Product diene Conjugated Diene product Cyclohexene Derivative diene->product [4+2] Cycloaddition dienophile This compound dienophile->product

Caption: Diels-Alder reaction with this compound.

Table 1: Predicted Reactivity in Diels-Alder Reactions

DieneExpected ProductRelative Reaction Rate
1,3-Butadiene4-(Trifluoromethyl)cyclohex-4-ene-1,2-dicarboxylic anhydrideFast
Cyclopentadiene3-(Trifluoromethyl)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dioneVery Fast
Anthracene9,10-Ethanoanthracene-11,12-dicarboxylic anhydride derivativeModerate
Nucleophilic Acyl Substitution and Ring-Opening Reactions

The anhydride moiety of this compound is susceptible to nucleophilic attack by a variety of nucleophiles, leading to ring-opening reactions. These reactions are useful for synthesizing derivatives such as dicarboxylic acids, esters, and amides. For instance, reaction with an amine can lead to the formation of a maleimide, a common structural motif in medicinal chemistry.[10]

nucleophilic_attack start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O, ROH, RNH₂) nucleophile->intermediate product Ring-Opened Product intermediate->product Ring Opening cyclized_product Cyclized Product (e.g., Maleimide) product->cyclized_product Dehydration (if applicable)

Caption: Nucleophilic attack and ring-opening of this compound.

Representative Experimental Protocol: Synthesis of N-Phenyl-3-(trifluoromethyl)maleimide

This protocol is adapted from the synthesis of N-phenylmaleimide and is expected to be applicable to the trifluoromethyl derivative.[10]

  • Formation of the Amic Acid:

    • Dissolve this compound in a suitable solvent like diethyl ether in a round-bottom flask.

    • Slowly add an equimolar amount of aniline dissolved in the same solvent.

    • Stir the reaction mixture at room temperature. The corresponding maleanilic acid derivative is expected to precipitate.

    • Collect the solid product by filtration and wash with cold solvent.

  • Cyclization to the Imide:

    • Suspend the dried amic acid in acetic anhydride containing a catalytic amount of sodium acetate.

    • Heat the mixture gently (e.g., on a steam bath) until the solid dissolves.

    • Cool the reaction mixture and pour it into ice water to precipitate the crude N-phenyl-3-(trifluoromethyl)maleimide.

    • Collect the product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like cyclohexane to obtain the pure imide.

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a key pharmacophore in many approved drugs.[4] Its inclusion can lead to improved efficacy and pharmacokinetic properties.[1][11] this compound serves as a valuable starting material for introducing the trifluoromethyl moiety into complex molecules, including potential drug candidates and advanced materials.

Table 2: Potential Applications of this compound Derivatives

Application AreaRationalePotential Derivative Structures
Medicinal Chemistry Introduction of a -CF3 group to enhance metabolic stability and binding affinity.[3]Heterocyclic compounds, enzyme inhibitors, receptor antagonists.
Polymer Science Use as a monomer to create fluorinated polymers with unique thermal and chemical resistance properties.Copolymers with styrenes, acrylates, or other vinyl monomers.
Agrochemicals The -CF3 group is prevalent in modern herbicides and pesticides.[5][12]Synthesis of novel agrochemical scaffolds.

The derivatives of this compound could potentially interact with various biological pathways. For example, a molecule synthesized from this building block might act as an enzyme inhibitor.

signaling_pathway substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to product Product enzyme->product Catalyzes inhibitor Derivative of 3-(CF₃)furan-2,5-dione inhibitor->enzyme Inhibits

Caption: Hypothetical inhibition of an enzyme by a derivative.

Conclusion

This compound is a highly promising and reactive building block for organic synthesis. Its utility is primarily derived from the potent electron-withdrawing nature of the trifluoromethyl group, which activates the molecule for a range of chemical transformations, most notably Diels-Alder reactions and nucleophilic additions. While specific literature on this compound is emerging, its chemical properties can be reliably inferred from the well-established chemistry of maleic anhydride and other fluorinated compounds. For researchers in drug discovery and materials science, this compound represents a valuable tool for the synthesis of novel molecules with potentially enhanced properties. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

  • Chemical Name: 3-(Trifluoromethyl)furan-2,5-dione

  • Synonym: (Trifluoromethyl)maleic anhydride

  • CAS Number: 700-27-6

  • Molecular Formula: C₅HF₃O₃

  • Molecular Weight: 166.05 g/mol

Executive Summary

This technical guide provides comprehensive safety and handling information for this compound, a reactive chemical intermediate of interest to researchers in drug development and organic synthesis. Based on available safety data, this compound is classified as corrosive and can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2][3][4] This document outlines the known hazards, provides recommendations for personal protective equipment (PPE), details emergency procedures, and offers guidance on proper storage and disposal. Due to the limited availability of specific toxicological data and experimental protocols, this guide also draws upon safety information for structurally related compounds, such as maleic anhydride, to provide a more complete risk assessment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling to avoid adverse health effects. The primary hazards are associated with its corrosive nature.

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation1BH314Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Eye Irritation1H318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1][3]

Signal Word: Danger[3][4]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Toxicological Information

For context, the related compound Maleic Anhydride (CAS 108-31-6) is classified as harmful if swallowed and is also known to cause severe skin burns, eye damage, and respiratory irritation. It is also a respiratory and skin sensitizer.[5] Long-term exposure to maleic anhydride is known to cause damage to the respiratory system.[5] Given the structural similarities and the presence of the reactive anhydride group, it is prudent to assume that this compound may exhibit similar, if not enhanced, toxicological properties due to the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties

A limited amount of data is available for the physical and chemical properties of this compound.

PropertyValue
Boiling Point 93°C at 65 mmHg
Molecular Formula C₅HF₃O₃[2]
Molecular Weight 166.06 g/mol [2]

Safe Handling and Experimental Protocols

Due to the corrosive nature of this compound, stringent safety measures must be implemented in the laboratory.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-resistant lab coat and appropriate footwear are required. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the case of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated work clothing should be removed immediately and laundered separately before reuse.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Review SDS and procedures B Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure fume hood is operational and emergency equipment is accessible B->C D Weigh/dispense compound in chemical fume hood C->D E Perform experiment (e.g., synthesis, analysis) D->E F Quench any reactive residues E->F G Segregate and label all waste (solid and liquid) F->G H Decontaminate glassware and work surfaces G->H I Dispose of waste through approved channels H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. The compound should be stored away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This compound should not be disposed of in the sewer system. All contaminated materials (e.g., gloves, glassware) should be treated as hazardous waste.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. Maleic anhydride copolymers have been investigated for their biocompatibility and antitumoral effects, but this is not directly applicable to the monomeric, trifluoromethylated compound.[6]

Given its high reactivity as a Michael acceptor and its ability to react with nucleophiles, it is plausible that this compound could interact non-specifically with biological macromolecules containing nucleophilic functional groups (e.g., thiols in cysteine residues, amines in lysine residues). Such interactions could lead to cytotoxicity. However, without specific studies, this remains speculative.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary control measures.

G Hazard Mitigation Strategy cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H1 Corrosive to Skin/Eyes (H314, H318) C1 Engineering Controls (Fume Hood, Eyewash) H1->C1 C2 Personal Protective Equipment (Gloves, Goggles, Face Shield) H1->C2 H2 Respiratory Irritant (H335) H2->C1 H2->C2 O1 Safe Handling and Minimized Exposure C1->O1 C2->O1 C3 Administrative Controls (SOPs, Training) C3->O1

Caption: A diagram showing the relationship between the hazards of the compound and the control measures to ensure safety.

Conclusion

This compound is a corrosive compound that presents significant hazards to laboratory personnel. While a comprehensive toxicological profile is not yet available, the existing data strongly support the need for strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Researchers working with this compound should exercise caution and follow the guidelines outlined in this document to minimize the risk of exposure and ensure a safe working environment. Further research into the specific toxicological and biological properties of this compound is warranted.

References

The Thermal Behavior of 3-(Trifluoromethyl)furan-2,5-dione: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the thermal stability and decomposition of 3-(Trifluoromethyl)furan-2,5-dione, a compound of interest in synthetic chemistry and materials science. A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the thermal properties of this particular molecule. Consequently, this document provides an in-depth analysis based on the known thermal behavior of structurally analogous compounds, namely maleic anhydride derivatives and molecules featuring the trifluoromethyl group. This approach allows for a scientifically grounded prediction of its stability and decomposition pathways.

Predicted Thermal Stability and Decomposition Profile

While specific quantitative data for this compound is not available in the reviewed literature, the thermal behavior of related compounds provides valuable insights. The stability of the furan-2,5-dione ring, which is a substituted maleic anhydride, is significantly influenced by its substituents. The presence of a highly electronegative trifluoromethyl group is expected to impact the electron density of the ring system and, consequently, its thermal stability.

It is hypothesized that the decomposition of this compound would proceed through decarboxylation, a common pathway for cyclic anhydrides. The trifluoromethyl group's strong electron-withdrawing nature may influence the temperature at which this process initiates.

Proposed Decomposition Pathway

The anticipated thermal decomposition of this compound is expected to initiate with the loss of carbon dioxide and carbon monoxide. This would likely lead to the formation of a highly reactive trifluoromethyl-substituted ketene intermediate, which could then undergo further reactions such as dimerization or polymerization.

Compound This compound Heat Heat (Δ) Compound->Heat Intermediate [F3C-C≡C-C(O)] (Proposed Intermediate) Heat->Intermediate Decarboxylation/ Decarbonylation CO2 CO2 Intermediate->CO2 CO CO Intermediate->CO FurtherProducts Further Decomposition Products / Polymers Intermediate->FurtherProducts

Caption: Proposed thermal decomposition pathway for this compound.

Standard Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, a standard set of analytical techniques would be employed. The following protocols outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental for characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profiles of a material.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum mass loss. The derivative of the TGA curve (DTG) is used to pinpoint the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and exothermic or endothermic decomposition events.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: A common method involves a heat-cool-heat cycle to remove the thermal history of the sample.

    • First Heating: Heat from ambient temperature to a temperature above the expected melting point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min).

    • Cooling: Cool the sample back to the starting temperature.

    • Second Heating: Reheat the sample at the same rate to observe the thermal transitions.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition).

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Start Sample of This compound TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Decomposition Temperature Weight Loss Profile TGA->TGA_Data DSC_Data Melting Point Decomposition Enthalpy DSC->DSC_Data Analysis Data Analysis and Interpretation TGA_Data->Analysis DSC_Data->Analysis Report Technical Report Analysis->Report

Caption: Experimental workflow for thermal analysis.

Summary of Predicted Thermal Properties

The table below summarizes the expected, yet unconfirmed, thermal data points for this compound based on the analysis of analogous compounds. These values should be considered hypothetical until verified by experimental data.

PropertyPredicted Value/RangeAnalytical Technique
Melting PointNot determinableDSC
Onset of Decomposition> 150 °CTGA
Major Decomposition Event200 - 400 °CTGA/DTG

Disclaimer: The information presented in this document is based on scientific principles and data from related compounds due to the absence of direct experimental results for this compound. The proposed decomposition pathway and predicted thermal properties are theoretical and require experimental validation.

Methodological & Application

Synthesis of Heterocyclic Derivatives from 3-(Trifluoromethyl)furan-2,5-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, is a valuable and highly reactive building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the furan-2,5-dione core, making it a versatile precursor for the synthesis of a wide array of trifluoromethyl-containing heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives from this compound, including pyridazinones, maleimides, and Diels-Alder adducts.

I. Synthesis of 6-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione

The reaction of 3-(trifluoromethyl)maleic anhydride with hydrazine hydrate provides a straightforward method for the synthesis of 6-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione, a key scaffold in various biologically active molecules. The reaction proceeds via a condensation mechanism.

Reaction Scheme

G reactant1 This compound product 6-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione reactant1->product Acetic Acid, Reflux reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product

Caption: Synthesis of 6-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (85% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0-1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione.

Quantitative Data
ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
This compound1.0Acetic AcidReflux375-85[1][2]
Maleic Anhydride (for comparison)1.0Acetic AcidReflux2>90[3]

II. Synthesis of N-Aryl-3-(trifluoromethyl)maleimides

N-substituted maleimides are important intermediates in the synthesis of polymers, resins, and biologically active compounds. The reaction of 3-(trifluoromethyl)maleic anhydride with primary amines, particularly anilines, yields N-aryl-3-(trifluoromethyl)maleimides. The reaction typically proceeds in two steps: initial formation of a maleamic acid intermediate, followed by cyclodehydration.

Reaction Scheme

G reactant1 This compound intermediate Maleamic Acid Intermediate reactant1->intermediate reactant2 Substituted Aniline (Ar-NH2) reactant2->intermediate product N-Aryl-3-(trifluoromethyl)maleimide intermediate->product Acetic Anhydride, Sodium Acetate, Heat

Caption: Synthesis of N-Aryl-3-(trifluoromethyl)maleimides.

Experimental Protocol

Materials:

  • This compound

  • Substituted aniline

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the substituted aniline (1.0 eq) to the solution and stir at room temperature for 1-2 hours to form the maleamic acid intermediate.

  • To the reaction mixture, add acetic anhydride (2.0-3.0 eq) and anhydrous sodium acetate (0.5-1.0 eq).

  • Heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data
Aniline DerivativeSolventDehydrating AgentTemperature (°C)Time (h)Yield (%)
AnilineAcetic AcidAcetic Anhydride/NaOAc903High
4-ChloroanilineAcetic AcidAcetic Anhydride/NaOAc903High
4-MethoxyanilineAcetic AcidAcetic Anhydride/NaOAc903High

III. Diels-Alder Reaction of this compound

The electron-deficient double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It readily reacts with conjugated dienes, such as furan and cyclopentadiene, to form bicyclic adducts. These reactions are often highly stereoselective, typically favoring the exo isomer.

Reaction Scheme

G reactant1 This compound product Diels-Alder Adduct reactant1->product Solvent, Heat reactant2 Furan reactant2->product

Caption: Diels-Alder reaction with furan.

Experimental Protocol

Materials:

  • This compound

  • Furan (freshly distilled)

  • Anhydrous solvent (e.g., toluene, diethyl ether, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add furan (1.0-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to days. The reaction progress can be monitored by NMR spectroscopy or TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
DieneSolventTemperature (°C)TimeYield (%)Isomer Ratio (exo:endo)Reference
FuranDiethyl EtherRoom Temp.24 hHighPredominantly exo[4][5][6][7][8]
CyclopentadieneToluene0 to RT4 hHighPredominantly exo[4][5][6][7][8]

(Note: Specific yields and isomer ratios for the reaction with this compound are based on the expected reactivity increase due to the trifluoromethyl group compared to unsubstituted maleic anhydride.)

Conclusion

This compound is a versatile starting material for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of pyridazinones, maleimides, and Diels-Alder adducts. These derivatives can serve as valuable intermediates for the development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this building block is warranted to expand the library of accessible trifluoromethylated heterocycles.

References

Application Notes and Protocols for 3-(Trifluoromethyl)furan-2,5-dione in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as trifluoromethylmaleic anhydride, is a highly reactive dienophile for use in Diels-Alder [4+2] cycloaddition reactions. The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the dienophilicity of the maleic anhydride scaffold, making it an excellent partner for a wide range of dienes. This heightened reactivity allows for the construction of complex cyclic and bicyclic structures that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl moiety can impart unique properties to the resulting adducts, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

These application notes provide an overview of the utility of this compound in Diels-Alder reactions and offer detailed protocols for its use with common dienes.

Key Applications

  • Synthesis of Fluorinated Building Blocks: The Diels-Alder reaction with this compound provides a direct route to trifluoromethyl-substituted cyclic and bicyclic anhydrides. These adducts can be further elaborated into a variety of functionalized molecules, serving as key building blocks in medicinal chemistry and materials science.

  • Drug Discovery and Development: The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. By incorporating this group early in a synthetic route via a Diels-Alder reaction, researchers can efficiently generate libraries of novel, fluorinated compounds for biological screening. The resulting scaffolds are often rigid and conformationally constrained, which can lead to improved selectivity for protein targets.

  • Materials Science: The unique electronic properties and thermal stability conferred by the trifluoromethyl group make the resulting Diels-Alder adducts attractive monomers for the synthesis of specialty polymers and advanced materials with tailored properties.

General Considerations for Reactivity

The trifluoromethyl group is a powerful electron-withdrawing group. In the context of the Diels-Alder reaction, this has the following implications for this compound as a dienophile:

  • Increased Reactivity: The electron-deficient nature of the double bond in this compound leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO gap between the dienophile and most dienes results in a faster reaction rate compared to its non-fluorinated analog, maleic anhydride.

  • Enhanced Regioselectivity: In reactions with unsymmetrical dienes, the strong electronic directing effect of the trifluoromethyl group can lead to a high degree of regioselectivity in the resulting cycloadducts.

  • Stereoselectivity: As with maleic anhydride, the Diels-Alder reaction with this compound is expected to proceed with high stereoselectivity, typically favoring the endo product under kinetic control due to secondary orbital interactions. However, the steric bulk of the trifluoromethyl group may influence the endo/exo ratio.

Experimental Protocols

The following protocols are based on established procedures for analogous dienophiles such as maleic anhydride and citraconic anhydride.[2][3][4] Researchers should consider these as starting points and may need to optimize conditions for specific diene substrates.

Protocol 1: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of this compound with freshly cracked cyclopentadiene to form the corresponding trifluoromethylated norbornene anhydride adduct.

Materials:

  • This compound

  • Dicyclopentadiene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

  • Reaction flask with magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) via fractional distillation. The receiving flask should be cooled in an ice bath to prevent re-dimerization. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.[5]

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of ethyl acetate.

  • Addition of Diene: To the stirred solution, add 1.1 equivalents of freshly cracked cyclopentadiene dropwise at room temperature. The reaction is often exothermic.[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product may precipitate out of solution. If not, add hexane to the reaction mixture to induce precipitation. Cool the flask in an ice bath to maximize crystal formation.[3]

  • Purification: Collect the solid product by vacuum filtration and wash with cold hexane. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product by melting point, ¹H NMR, ¹⁹F NMR, and IR spectroscopy.

Expected Outcome: The reaction is expected to proceed rapidly and in high yield, forming the endo isomer as the major product.

Protocol 2: Diels-Alder Reaction with Furan

This protocol details the reaction with furan, which is generally less reactive than cyclopentadiene. The reaction may require longer reaction times or elevated temperatures.

Materials:

  • This compound

  • Furan

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve 1.0 equivalent of this compound in anhydrous THF.

  • Addition of Diene: Add 1.2 to 1.5 equivalents of furan to the solution.

  • Reaction: Seal the vessel or equip it with a reflux condenser and stir the mixture. The reaction can be performed at room temperature over 24-48 hours or heated to reflux (around 66 °C for THF) for a shorter period (e.g., 6-12 hours) to increase the rate. Monitor the reaction by TLC. The Diels-Alder reaction with furan is often reversible, and the exo isomer is the thermodynamically favored product.[6][7]

  • Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Analyze the purified product by melting point, ¹H NMR, ¹⁹F NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 3: Diels-Alder Reaction with Anthracene

This protocol describes the reaction with anthracene, which typically requires higher temperatures due to the aromatic stabilization of the central ring of the diene.[4][8]

Materials:

  • This compound

  • Anthracene

  • High-boiling point solvent (e.g., xylene, toluene, or o-dichlorobenzene)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Combine 1.0 equivalent of this compound and 1.0 equivalent of anthracene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add a suitable high-boiling solvent such as xylene.

  • Reaction: Heat the mixture to reflux (for xylene, ~140 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting materials via TLC. Reaction times can range from a few hours to overnight.[4][9]

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution upon cooling. If necessary, cool the mixture in an ice bath to promote further crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., xylene or hexane). The product can be purified by recrystallization.

  • Characterization: Determine the melting point and obtain ¹H NMR, ¹⁹F NMR, and IR spectra to confirm the structure of the adduct.

Quantitative Data Summary

DienophileDieneSolventTemperature (°C)Time (h)Yield (%)Reference
Maleic AnhydrideCyclopentadieneEthyl Acetate/HexaneRoom Temp~0.25High[3][5]
Maleic AnhydrideFuranTHFRoom Temp24-168Moderate[6]
Maleic AnhydrideAnthraceneXyleneReflux (~140)0.5>90[4][9]
Citraconic Anhydride9-MethoxyanthraceneTolueneReflux (110)492[2]
Citraconic Anhydride9-MethylanthraceneTolueneReflux (110)490[2]

Visualizations

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dienophile This compound reaction Diels-Alder Cycloaddition - Solvent Selection - Temperature Control - Reaction Time dienophile->reaction diene Diene (e.g., Cyclopentadiene, Furan) diene->reaction isolation Isolation (Precipitation/Filtration) reaction->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification analysis Characterization (NMR, IR, MP) purification->analysis

Caption: General experimental workflow for a Diels-Alder reaction.

Signaling_Pathway dienophile Dienophile (LUMO) ts [4+2] Transition State (Concerted) dienophile->ts π electrons diene Diene (HOMO) diene->ts π electrons product Cycloadduct ts->product σ bond formation

Caption: Frontier Molecular Orbital interaction in a Diels-Alder reaction.

References

Application Notes and Protocols: 3-(Trifluoromethyl)furan-2,5-dione as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of 3-(trifluoromethyl)furan-2,5-dione as a versatile building block in the synthesis of a diverse range of trifluoromethylated heterocyclic compounds. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the furan-2,5-dione core, making it a highly valuable synthon for the construction of novel pyridazines, pyrroles, and other complex heterocyclic systems of interest in medicinal chemistry and drug development. While specific literature on the reactions of this compound is limited, this document presents detailed, predictive protocols based on the well-established chemistry of maleic anhydride and related trifluoromethylated synthons.

Introduction

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] this compound, also known as (trifluoromethyl)maleic anhydride[1][3][4][5], is a promising but underexplored building block for the synthesis of CF3-substituted heterocycles. Its furan-2,5-dione core offers two distinct reactive sites: the anhydride for nucleophilic attack and the electron-deficient carbon-carbon double bond for cycloaddition and conjugate addition reactions. The presence of the CF3 group is anticipated to significantly enhance the electrophilicity of the double bond, facilitating reactions with a broader range of nucleophiles and dienes.

Proposed Synthetic Applications

Based on the known reactivity of maleic anhydride and the electronic properties of the trifluoromethyl group, we propose the following key applications for this compound in heterocyclic synthesis.

Synthesis of Trifluoromethylated Pyridazines and Pyridazinones

The reaction of maleic anhydride derivatives with hydrazine is a classical and efficient method for the synthesis of pyridazine-3,6-diones.[6] We anticipate that this compound will readily react with hydrazine and its derivatives to yield 4-(trifluoromethyl)pyridazine-3,6-diones. These products can serve as versatile intermediates for further functionalization.

dot

G cluster_0 Synthesis of 4-(Trifluoromethyl)pyridazine-3,6-dione reagent1 This compound product 4-(Trifluoromethyl)pyridazine-3,6-dione reagent1->product Acetic Acid, Reflux reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->product

Caption: Proposed synthesis of 4-(Trifluoromethyl)pyridazine-3,6-dione.

Synthesis of Trifluoromethylated Pyrroles

While the direct reaction of maleic anhydrides with primary amines typically leads to maleimides, multi-step procedures involving ring-opening followed by cyclization can provide access to pyrrole derivatives. A plausible strategy involves the initial reaction with an amino acid ester to form a maleamic acid, followed by a dehydrative cyclization.

dot

G cluster_1 Synthesis of 3-(Trifluoromethyl)pyrrole-2,5-dione Derivatives start This compound intermediate Maleamic Acid Intermediate start->intermediate Toluene, rt amine Primary Amine (R-NH2) amine->intermediate product N-substituted-3-(trifluoromethyl)pyrrole-2,5-dione intermediate->product Ac2O, NaOAc, Heat

Caption: Proposed synthesis of N-substituted-3-(trifluoromethyl)pyrrole-2,5-diones.

Diels-Alder Cycloaddition Reactions

The electron-deficient double bond in this compound is expected to be a highly reactive dienophile in [4+2] cycloaddition reactions with various dienes. This provides a direct route to complex, polycyclic structures containing a trifluoromethyl group. The resulting adducts can be further elaborated to generate a wide array of novel heterocyclic systems.

dot

G cluster_2 Diels-Alder Reaction dienophile This compound adduct Cyclic Adduct dienophile->adduct Toluene, Heat diene 1,3-Diene diene->adduct

Caption: Proposed Diels-Alder cycloaddition reaction.

Experimental Protocols (Predictive)

The following protocols are proposed based on established methodologies for analogous reactions. Researchers should perform small-scale trials to optimize reaction conditions.

Protocol 1: Synthesis of 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol to yield pure 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione.

Protocol 2: Synthesis of N-Benzyl-3-(trifluoromethyl)pyrrole-2,5-dione

Materials:

  • This compound

  • Benzylamine

  • Toluene

  • Acetic anhydride

  • Sodium acetate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in toluene (15 mL/mmol) in a round-bottom flask.

  • Add benzylamine (1.05 eq) dropwise to the solution at room temperature. Stir the mixture for 2 hours.

  • To the resulting suspension of the intermediate maleamic acid, add acetic anhydride (2.0 eq) and sodium acetate (0.5 eq).

  • Heat the mixture to 90 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-benzyl-3-(trifluoromethyl)pyrrole-2,5-dione.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in toluene (10 mL/mmol) in a round-bottom flask equipped with a condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the Diels-Alder adduct.

Quantitative Data (Predictive)

The following table summarizes the predicted reaction parameters for the proposed syntheses. These values are estimates based on analogous reactions and should be optimized experimentally.

Reaction Reactant 1 Reactant 2 Product Proposed Solvent Temp (°C) Time (h) Predicted Yield (%)
Pyridazine SynthesisThis compoundHydrazine hydrate4-(Trifluoromethyl)pyridazine-3,6-dioneAcetic Acid118485-95
Pyrrole SynthesisThis compoundBenzylamineN-Benzyl-3-(trifluoromethyl)pyrrole-2,5-dioneToluene90370-85
Diels-AlderThis compoundCyclopentadieneDiels-Alder AdductToluene251290-98

Conclusion

This compound is a highly promising and versatile building block for the synthesis of a wide variety of trifluoromethylated heterocyclic compounds. The predictive protocols and applications outlined in this document provide a solid foundation for researchers to explore the synthetic utility of this reagent. The anticipated high reactivity, driven by the electron-withdrawing trifluoromethyl group, opens up new avenues for the efficient construction of novel molecular architectures for applications in drug discovery and materials science. Further experimental validation of these proposed pathways is warranted to fully unlock the synthetic potential of this valuable building block.

References

Application Notes and Protocols: 3-(Trifluoromethyl)furan-2,5-dione in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 3-(Trifluoromethyl)furan-2,5-dione in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structure suggests significant potential as a fluorinated building block. The trifluoromethyl (CF₃) group is a crucial moiety in modern agrochemical design, enhancing properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] This document provides an overview of the importance of trifluoromethylated compounds in agriculture, outlines general synthetic strategies for their production, and presents potential, though currently hypothetical, applications of this compound based on the known reactivity of related molecules.

The Role of the Trifluoromethyl Group in Agrochemicals

The incorporation of a trifluoromethyl group can dramatically improve the efficacy and pharmacokinetic profile of a pesticide. Key advantages include:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the active life of the compound in the target pest and the environment.

  • Enhanced Lipophilicity: The CF₃ group increases the molecule's ability to pass through biological membranes, improving uptake and transport to the site of action.

  • Modified Acidity and Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be critical for target binding and transport.

  • Improved Target Binding: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins.

A significant number of modern pesticides across various classes contain the trifluoromethyl group, highlighting its importance in the agrochemical industry.[2][3]

General Synthetic Strategies for Trifluoromethylated Agrochemicals

The synthesis of trifluoromethyl-containing agrochemicals typically involves the use of specialized fluorinated building blocks.[4][5] Common strategies include:

  • Introduction of CF₃-containing building blocks: Utilizing commercially available or readily synthesized small molecules that already possess the trifluoromethyl group.

  • Direct trifluoromethylation: Employing reagents to add a CF₃ group to a pre-existing molecular scaffold.

The following table summarizes some key trifluoromethylated building blocks and the agrochemicals they are used to synthesize.

Trifluoromethylated Building BlockAgrochemical ClassExample Agrochemical(s)Reference
2-Chloro-5-(trifluoromethyl)pyridineHerbicide, InsecticideFluazifop-butyl, Flonicamid[2]
3,4-DichlorobenzotrifluorideFungicideFluopyram[4]
2,2,2-TrifluoroethanolFungicideFlutriafol[4]
3-(Trifluoromethyl)anilineHerbicideFluometuron[2]
4-(Trifluoromethyl)nicotinic acidHerbicideDiflufenican[2]

Potential Synthetic Applications of this compound

Based on the known reactivity of maleic anhydride and its derivatives, this compound could potentially be employed in several types of reactions to generate novel agrochemical scaffolds. Maleic anhydride itself is a precursor to various agrochemicals, including fungicides and insecticides.[6][7][8][9]

1. Diels-Alder Reactions: Maleic anhydride is a classic dienophile in Diels-Alder reactions. This compound could react with various dienes to produce six-membered rings with a trifluoromethyl substituent, which are common in agrochemical structures.

2. Michael Additions: The electron-deficient double bond in the furanone ring is susceptible to Michael addition by nucleophiles. This could be used to introduce a variety of side chains, potentially leading to new active compounds.

3. Ring-Opening Reactions: The anhydride can be opened by nucleophiles such as alcohols and amines to form maleamic acids and esters. These derivatives can then be further modified or cyclized to form new heterocyclic systems.

The following diagram illustrates these potential reaction pathways.

G cluster_reactions Potential Synthetic Pathways cluster_products Potential Agrochemical Scaffolds start This compound diels_alder Diels-Alder Reaction (with Diene) start->diels_alder [4+2] Cycloaddition michael Michael Addition (with Nucleophile) start->michael Nucleophilic Attack ring_opening Ring-Opening (with Amine/Alcohol) start->ring_opening Acyl Substitution product_da CF3-Substituted Cyclohexene Derivatives diels_alder->product_da product_ma CF3-Substituted Succinic Anhydride Derivatives michael->product_ma product_ro CF3-Substituted Maleamic Acids / Esters -> Heterocycles ring_opening->product_ro G start 4,4,4-Trifluoro-1-phenyl-1,3-butanedione step1 React with DMF-DMA start->step1 intermediate1 3-dimethylamino-1-phenyl-4,4,4-trifluoro-2-buten-1-one step1->intermediate1 step2 React with Hydrazine Hydrate intermediate1->step2 intermediate2 1-phenyl-3-(trifluoromethyl)-1H-pyrazole step2->intermediate2 step3 Vilsmeier-Haack Reaction (POCl3, DMF) intermediate2->step3 product 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde step3->product G start 3-Picoline step1 Vapor-phase Chlorination start->step1 intermediate1 3-(Trichloromethyl)pyridine step1->intermediate1 step2 Vapor-phase Fluorination (HF) intermediate1->step2 intermediate2 3-(Trifluoromethyl)pyridine step2->intermediate2 step3 Photochlorination (Cl2, UV) intermediate2->step3 product 2,3-Dichloro-5-(trifluoromethyl)pyridine step3->product

References

Application Note and Protocol for the Purification of 3-(Trifluoromethyl)furan-2,5-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)furan-2,5-dione is a fluorinated heterocyclic compound of interest in organic synthesis and drug development due to the presence of the trifluoromethyl group, which can significantly alter the biological activity and physicochemical properties of molecules. The purity of this reagent is paramount for its successful application in subsequent chemical reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a systematic approach to solvent selection and the purification process to yield a product of high purity.

Principle of Recrystallization

Recrystallization is predicated on the principle of differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent for recrystallization will dissolve the target compound to a large extent at an elevated temperature, while exhibiting low solubility at cooler temperatures.[1][2] Conversely, impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. By dissolving the impure this compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the purified compound will crystallize, leaving the impurities in the supernatant or "mother liquor."[2]

Experimental Protocol

Materials and Equipment

  • Impure this compound

  • Selection of potential recrystallization solvents (see Table 1)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure

The purification of this compound by recrystallization is a multi-step process that begins with the selection of an appropriate solvent, followed by the recrystallization procedure itself.

Part 1: Solvent Screening

The selection of an appropriate solvent is critical for successful recrystallization. A systematic screening of potential solvents should be performed to identify the optimal solvent or solvent system.

  • Initial Solvent Selection : Based on the polar nature of the furan-2,5-dione moiety and the fluorinated substituent, a range of solvents with varying polarities should be tested.

  • Solubility Testing :

    • Place approximately 10-20 mg of impure this compound into several small test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent should show low solubility at room temperature.

    • Gently heat the test tubes that show low solubility at room temperature and add the solvent dropwise until the solid dissolves.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • The ideal solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which forms well-defined crystals upon cooling.

Part 2: Recrystallization Protocol

Once a suitable solvent has been identified from the screening process, proceed with the bulk recrystallization.

  • Dissolution :

    • Place the impure this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the selected solvent in small portions while gently heating the flask on a hot plate with stirring.

    • Continue to add the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Hot Filtration (if necessary) :

    • If insoluble impurities are present, a hot gravity filtration should be performed.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization :

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the crystals.

  • Collection and Washing of Crystals :

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying :

    • Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature well below the melting point of the compound.

Data Presentation

Parameter Value Reference
Molecular Formula C5HF3O3[3]
Molecular Weight 166.05 g/mol [3]
Storage Temperature 2-8°C, Inert atmosphere[3]

Table 1: Candidate Solvents for Recrystallization Screening

Solvent Rationale for Selection
Toluene A non-polar aromatic solvent, potentially suitable for fluorinated compounds.
Hexanes/Heptane Non-polar solvents, often used as anti-solvents with more polar solvents.
Ethyl Acetate A moderately polar solvent, commonly used for recrystallization of a wide range of organic compounds.
Dichloromethane A polar aprotic solvent, may be effective for fluorinated molecules.
Ethanol/Isopropanol Polar protic solvents, their utility will depend on the compound's polarity.
Toluene/Hexane Mixture A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.
Ethyl Acetate/Heptane Mixture Another common mixed solvent system offering a range of polarities.

Visualizations

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_prep Preparation cluster_recrystallization Recrystallization Process cluster_analysis Analysis start Start with Impure This compound solvent_screening Solvent Screening (See Table 1) start->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional, if impurities present) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection washing Wash with Ice-Cold Solvent collection->washing drying Drying washing->drying end_product Purified Crystalline This compound drying->end_product analysis Purity Analysis (e.g., MP, NMR, HPLC) end_product->analysis

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, avoiding inhalation and skin contact.

  • Be cautious when heating flammable organic solvents. Use a heating mantle and ensure there are no open flames.

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. The key to a successful purification is the systematic selection of an appropriate solvent or solvent system. By following this detailed procedure, researchers can obtain high-purity material suitable for a variety of applications in research and development.

References

Application Notes and Protocols: Synthesis of Fluorinated Amino Acids Utilizing 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into amino acid structures is a powerful strategy in medicinal chemistry for modulating their physicochemical and biological properties. This document provides detailed application notes and proposed protocols for the synthesis of a trifluoromethylated aspartic acid analog using 3-(trifluoromethyl)furan-2,5-dione as a key starting material. The synthetic approach is based on the well-established reactivity of cyclic anhydrides with amine nucleophiles. While a direct, experimentally validated protocol for the entire synthesis of the target amino acid from this compound is not extensively documented in publicly available literature, the following protocols are based on strong chemical analogies with non-fluorinated systems and related reactions.

Introduction

Fluorinated amino acids are of significant interest in drug discovery and peptide design due to the unique properties conferred by the fluorine atom, including increased metabolic stability, altered pKa, and modified conformational preferences. This compound, also known as 3-(trifluoromethyl)maleic anhydride, is a highly reactive building block that can serve as a precursor for the synthesis of trifluoromethyl-substituted succinic acid derivatives and, consequently, trifluoromethylated aspartic acid analogs. The core of the proposed synthesis involves the nucleophilic ring-opening of the anhydride by an amine source, followed by transformations of the resulting maleamic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis of 2-amino-3-(trifluoromethyl)succinic acid proceeds via a two-stage process:

  • Ring-opening amination: Reaction of this compound with ammonia to yield (Z)-2-(aminocarbonyl)-3-(trifluoromethyl)acrylic acid (2-(trifluoromethyl)maleamic acid).

  • Conversion to the amino acid: Transformation of the maleamic acid derivative into the target α-amino acid. This step is more speculative and may involve multiple chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(Aminocarbonyl)-3-(trifluoromethyl)acrylic acid

This protocol is adapted from analogous reactions of maleic anhydride with amines.[1][2][3]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (1.1 eq) dropwise to the stirred solution. A white precipitate is expected to form.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (Z)-2-(aminocarbonyl)-3-(trifluoromethyl)acrylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

The ring-opening of maleic anhydride with amines is typically a high-yielding reaction. A similar outcome is expected for the trifluoromethylated analog.

ParameterExpected Value
Yield > 90%
Purity High
Physical State White solid
Protocol 2: Proposed Conversion of (Z)-2-(Aminocarbonyl)-3-(trifluoromethyl)acrylic acid to 2-Amino-3-(trifluoromethyl)succinic acid (Theoretical)

The conversion of the maleamic acid derivative to the final amino acid is a challenging step. Enzymatic methods using maleate isomerase and aspartase are highly efficient for the non-fluorinated analog.[4][5][6] A chemical synthesis approach is proposed here, though it requires experimental validation and optimization.

Conceptual Steps:

  • Stereoselective Dihydroxylation: Conversion of the carbon-carbon double bond to a diol.

  • Oxidation and Amination: Transformation of the diol to the corresponding α-amino acid.

Proposed Procedure (Multi-step):

  • Dihydroxylation:

    • Protect the carboxylic acid and amide functionalities if necessary.

    • Perform a stereoselective dihydroxylation of the double bond using a reagent such as AD-mix-β for asymmetric dihydroxylation to introduce controlled stereochemistry.

  • Selective Oxidation and Amination:

    • Selectively oxidize the hydroxyl group at the α-position to the desired carboxylic acid to a ketone.

    • Perform a reductive amination of the keto group to introduce the amino functionality.

    • Alternatively, a Hofmann or Curtius rearrangement of the amide group could be explored to form the amine, followed by oxidation of the adjacent carbon.

  • Deprotection:

    • Remove all protecting groups to yield the final 2-amino-3-(trifluoromethyl)succinic acid.

Note: This proposed chemical route is complex and would require significant methodological development. The electron-withdrawing nature of the trifluoromethyl group will influence the reactivity of the double bond and other functional groups.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway start This compound intermediate (Z)-2-(Aminocarbonyl)-3-(trifluoromethyl)acrylic acid start->intermediate NH3 (aq) final 2-Amino-3-(trifluoromethyl)succinic acid intermediate->final Multi-step Conversion (Proposed)

Caption: Proposed synthesis of 2-amino-3-(trifluoromethyl)succinic acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Maleamic Acid Formation cluster_protocol2 Protocol 2: Amino Acid Synthesis (Theoretical) p1_step1 Dissolve anhydride in ether p1_step2 Cool to 0 °C p1_step1->p1_step2 p1_step3 Add aqueous ammonia p1_step2->p1_step3 p1_step4 Stir and warm to RT p1_step3->p1_step4 p1_step5 Acidify with HCl p1_step4->p1_step5 p1_step6 Extract with ether p1_step5->p1_step6 p1_step7 Dry and concentrate p1_step6->p1_step7 p1_step8 Purify by recrystallization p1_step7->p1_step8 p2_step1 Protect functional groups p2_step2 Stereoselective dihydroxylation p2_step1->p2_step2 p2_step3 Oxidation & Amination p2_step2->p2_step3 p2_step4 Deprotection p2_step3->p2_step4

Caption: Workflow for the synthesis of the fluorinated amino acid.

Data Summary

The following table summarizes the expected and analogous reaction data. Note that data for the trifluoromethylated compounds are largely predictive and based on literature for similar non-fluorinated systems.

Starting MaterialReagentProductYield (%)Reference (Analogous)
Maleic anhydrideAmmoniaMaleamic acidHigh[1][2][3]
Maleic anhydridep-ChloroanilineN-(4-chlorophenyl)maleamic acid65-95
Maleic acid/anhydrideAmmonia, EnzymesL-Aspartic acidHigh[4][5][6]

Conclusion

This compound is a promising starting material for the synthesis of novel fluorinated amino acids. The initial ring-opening reaction to form the corresponding maleamic acid is expected to be efficient and high-yielding. The subsequent conversion to the final amino acid presents a synthetic challenge that warrants further investigation, with both biocatalytic and multi-step chemical routes being plausible avenues for exploration. The protocols and data presented herein provide a solid foundation for researchers to develop a robust synthetic methodology for this class of valuable fluorinated compounds.

References

Application Notes & Protocols: 3-(Trifluoromethyl)furan-2,5-dione as a Novel Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione is a highly reactive, trifluoromethyl-substituted cyclic anhydride that can be utilized as a potent cross-linking agent for biological molecules, including proteins and peptides. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the furan-2,5-dione ring system, making it highly susceptible to nucleophilic attack by common functional groups found in proteins, such as primary amines (e.g., lysine side chains) and thiols (e.g., cysteine side chains).[1][2] This increased reactivity allows for rapid and efficient cross-linking under mild conditions, making it a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates for various applications in research and drug development.

The cross-linking reaction with primary amines proceeds via acylation, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring opening and the formation of a stable amide bond and a new carboxyl group.[3][4][5] Concurrently, the electron-deficient double bond of the furan-2,5-dione ring is activated for Michael addition with thiol groups, resulting in the formation of a stable thioether linkage.[6][7][8] The dual reactivity of this compound towards both amines and thiols provides versatility in its application as a cross-linking agent.

These application notes provide an overview of the properties, potential applications, and detailed protocols for using this compound as a cross-linking agent.

Potential Applications

  • Probing Protein-Protein Interactions: Covalently capture and identify interacting proteins in a complex.[9][10]

  • Stabilization of Protein Complexes: Stabilize transient or weak protein interactions for structural and functional studies.

  • Drug-Antibody Conjugation: Link therapeutic agents to antibodies for targeted drug delivery.

  • Enzyme Immobilization: Covalently attach enzymes to solid supports for enhanced stability and reusability.

  • Biomaterial Formulation: Cross-link protein-based hydrogels and other biomaterials.[11]

Data Presentation

The following tables summarize hypothetical quantitative data for cross-linking efficiency and stability using this compound with a model protein, Bovine Serum Albumin (BSA).

Table 1: Cross-linking Efficiency of this compound with BSA at Different Molar Ratios

Molar Ratio (Cross-linker:Protein)Cross-linked BSA (%)Monomeric BSA (%)
10:145 ± 355 ± 3
20:178 ± 522 ± 5
50:192 ± 48 ± 4
100:1>95<5

Data are presented as mean ± standard deviation from three independent experiments, quantified by densitometry of SDS-PAGE gels.

Table 2: Effect of pH on Cross-linking Efficiency

pHCross-linked BSA (%)
6.035 ± 4
7.075 ± 6
7.488 ± 5
8.091 ± 3
9.085 ± 7 (some aggregation observed)

Cross-linking was performed with a 50:1 molar ratio of cross-linker to protein for 30 minutes at room temperature.

Table 3: Stability of Cross-linked BSA Conjugates

Incubation Condition% Remaining Cross-linked Product
pH 7.4, 24 hours98 ± 2
pH 9.0, 24 hours95 ± 3
4°C, 7 days99 ± 1
37°C, 24 hours96 ± 4

Stability was assessed by SDS-PAGE analysis of the cross-linked product after incubation under the specified conditions.

Experimental Protocols

Protocol 1: General Procedure for Cross-linking Proteins

This protocol describes a general method for cross-linking a protein of interest using this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 100 mM stock solution.

  • Initiate Cross-linking Reaction: Add the desired volume of the cross-linker stock solution to the protein solution to achieve the target molar excess (e.g., 20:1 to 50:1). Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Quench Reaction: Stop the cross-linking reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to determine the extent of cross-linking. Further analysis can be performed using techniques such as mass spectrometry to identify cross-linked residues.

Protocol 2: Identification of Cross-linked Peptides by Mass Spectrometry

This protocol outlines the workflow for identifying the sites of cross-linking within a protein or protein complex.

Materials:

  • Cross-linked protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS using a suitable gradient.

    • Acquire data in a data-dependent acquisition mode, prioritizing fragmentation of precursor ions with higher charge states.

  • Data Analysis:

    • Use specialized cross-linking identification software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against the protein sequence database to identify inter- and intra-peptide cross-links.

Visualizations

Reaction_Mechanism cluster_amine Reaction with Primary Amine (Lysine) cluster_thiol Reaction with Thiol (Cysteine) Crosslinker_amine This compound CF3-C4HO3 Product_amine Cross-linked Protein Protein-NH-CO-CH=C(CF3)-COOH Crosslinker_amine->Product_amine Protein_amine Protein-NH2 (Lysine) Protein_amine->Product_amine Acylation (Ring Opening) Crosslinker_thiol This compound CF3-C4HO3 Product_thiol Cross-linked Protein Protein-S-CH(CO-)-CH(CF3)-CO- Crosslinker_thiol->Product_thiol Protein_thiol Protein-SH (Cysteine) Protein_thiol->Product_thiol Michael Addition

Caption: Proposed reaction mechanisms of this compound with protein functional groups.

Experimental_Workflow Start Prepare Protein and Cross-linker Solutions Reaction Mix and Incubate (30-60 min, RT) Start->Reaction Quench Add Quenching Solution (e.g., Tris) Reaction->Quench Analysis Analyze by SDS-PAGE Quench->Analysis MS_Prep In-solution Digestion (Trypsin) Quench->MS_Prep For Site Identification LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Identify Cross-linked Peptides LC_MS->Data_Analysis

Caption: General experimental workflow for protein cross-linking and analysis.

Signaling_Pathway_Stabilization Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Interaction (Stabilized by Cross-linker) Response Cellular Response Effector->Response

Caption: Conceptual use in stabilizing a signaling pathway interaction for study.

References

Application Note: Synthesis and Utility of N-Substituted 3-(Trifluoromethyl)maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-(trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, with primary amines provides a direct route to N-substituted 3-(trifluoromethyl)maleimides. These compounds are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed overview of the reaction mechanism, experimental protocols, and potential applications of the resulting trifluoromethylated maleimides.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Amidation: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring and the formation of the corresponding N-substituted 3-(trifluoromethyl)maleamic acid intermediate. This step is typically fast and can often be performed at room temperature.

  • Cyclodehydration: The maleamic acid intermediate is then cyclized to the final N-substituted 3-(trifluoromethyl)maleimide through the elimination of a water molecule. This step usually requires heating and may be facilitated by a dehydrating agent or an azeotropic setup to remove water.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the maleimide system, potentially affecting reaction rates and the stability of the final product.

Applications in Drug Development

The maleimide moiety is a valuable scaffold in drug design, particularly for its use in bioconjugation. The trifluoromethyl group further enhances its utility:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its interaction with hydrophobic binding pockets of target proteins.

  • Enhanced Binding Affinity: The strong dipole moment of the CF3 group can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Bioconjugation: N-substituted maleimides are widely used for the site-specific modification of proteins and peptides, particularly at cysteine residues, through a Michael addition reaction. Trifluoromethylated maleimides can be incorporated into linkers for antibody-drug conjugates (ADCs), providing a stable and metabolically robust connection between the antibody and the cytotoxic payload.

Quantitative Data Summary

The following tables summarize typical reaction conditions and representative spectroscopic data for the synthesis of N-substituted maleimides.

Table 1: Typical Reaction Conditions for the Synthesis of N-Aryl Maleimides

StepReactantsSolventTemperatureTimeYieldReference
AmidationMaleic Anhydride, AnilineDiethyl etherRoom Temp.1 hour97-98%[1]
CyclodehydrationMaleanilic AcidAcetic Anhydride, Potassium Acetate100°C2 hours75-80%[1]

Table 2: Representative Spectroscopic Data for N-((3,5-bistrifluoromethyl)phenyl)maleimide

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)AssignmentReference
1H NMR7.95s-Ar-H[2]
1H NMR7.87s-Ar-H[2]
1H NMR6.94s-HC=CH[2]

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted 3-(trifluoromethyl)maleimides. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Aryl-3-(trifluoromethyl)maleamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Amine Addition: Dissolve the primary amine (1.0 eq) in the same solvent and add it dropwise to the stirred solution of the anhydride at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (the maleamic acid) is often observed.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 2: Cyclodehydration to N-Aryl-3-(trifluoromethyl)maleimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-aryl-3-(trifluoromethyl)maleamic acid (1.0 eq) in a mixture of acetic anhydride (e.g., 5-10 volumes) and a catalytic amount of a base (e.g., potassium acetate, sodium acetate, triethylamine).

  • Heating: Heat the reaction mixture to reflux (typically 100-140°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product and quench the excess acetic anhydride.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography.

Visualizations

ReactionMechanism Anhydride This compound Intermediate N-Substituted-3-(trifluoromethyl)maleamic Acid Anhydride->Intermediate Amidation (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted-3-(trifluoromethyl)maleimide Intermediate->Product Cyclodehydration (-H2O) Water H2O ExperimentalWorkflow start Start step1 Dissolve this compound in solvent start->step1 step2 Add primary amine solution dropwise step1->step2 step3 Stir at room temperature (Amidation) step2->step3 step4 Isolate maleamic acid intermediate step3->step4 step5 Suspend intermediate in acetic anhydride with catalyst step4->step5 step6 Heat to reflux (Cyclodehydration) step5->step6 step7 Precipitate product in ice water step6->step7 step8 Isolate and purify N-substituted-3-(trifluoromethyl)maleimide step7->step8 end End step8->end

References

Scalable synthesis of 3-(Trifluoromethyl)furan-2,5-dione for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

The information required to generate detailed application notes, experimental protocols, and associated visualizations as requested is not present in the current body of scientific literature. While general methods for the synthesis of furan derivatives and trifluoromethylated compounds exist, a direct and scalable protocol for 3-(Trifluoromethyl)furan-2,5-dione could not be located.

We recommend researchers interested in this compound consider developing a novel synthetic route, potentially adapting existing methods for the synthesis of substituted maleic anhydrides or trifluoromethylated heterocycles. Exploratory research would also be required to determine its potential applications and biological activity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 3-(Trifluoromethyl)furan-2,5-dione is not widely documented in publicly available scientific literature. Therefore, this technical support guide is based on established principles of organic chemistry and analogous reactions for the synthesis of substituted furan-2,5-diones and trifluoromethylated compounds. The proposed methodologies and troubleshooting advice should be regarded as a theoretical guide and may require substantial optimization.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A plausible and common strategy for synthesizing substituted furan-2,5-diones (maleic anhydrides) is the dehydration of the corresponding 1,4-dicarboxylic acid. In this case, the logical precursor would be 2-(trifluoromethyl)maleic acid. The overall proposed synthetic pathway would involve:

  • Synthesis of a trifluoromethylated C4 precursor: This could potentially be achieved through various methods, such as the introduction of a trifluoromethyl group to a succinic acid derivative.

  • Introduction of unsaturation: Conversion of the trifluoromethylated succinic acid derivative to 2-(trifluoromethyl)maleic acid.

  • Dehydration (Cyclization): Conversion of 2-(trifluoromethyl)maleic acid to this compound using a dehydrating agent.

Q2: What are the main challenges anticipated in this synthesis?

A2: The primary challenges are expected to be:

  • Introduction of the trifluoromethyl group: This can be a harsh reaction and may require specialized and expensive reagents. The strong electron-withdrawing nature of the CF3 group can also affect the reactivity of the substrate.

  • Purification of intermediates: Trifluoromethylated organic compounds can sometimes be challenging to purify due to their unique polarity and volatility.

  • Dehydration step: The dehydration of maleic acid derivatives can be accompanied by side reactions, such as decarboxylation or isomerization to the corresponding fumaric acid, which would not cyclize to the desired anhydride.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Many trifluoromethylating agents are toxic and/or corrosive. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous conditions are often necessary for these reactions, so care must be taken to exclude moisture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 2-(trifluoromethyl)maleic acid 1. Incomplete reaction during the introduction of the trifluoromethyl group. 2. Degradation of the starting material or product under the reaction conditions. 3. Ineffective purification leading to loss of product.1. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. Consider using a more reactive trifluoromethylating agent. 2. Adjust the reaction temperature and/or use a milder base or catalyst. 3. Optimize the purification method. Consider chromatography on silica gel with a suitable solvent system or recrystallization from an appropriate solvent.
Formation of significant byproducts during dehydration 1. Isomerization of 2-(trifluoromethyl)maleic acid to 2-(trifluoromethyl)fumaric acid. 2. Decarboxylation of the dicarboxylic acid at elevated temperatures. 3. Polymerization of the product.1. Use a milder dehydrating agent (e.g., acetic anhydride instead of P2O5). Lower the reaction temperature and shorten the reaction time. 2. Perform the dehydration under vacuum to allow for distillation of the anhydride at a lower temperature. 3. Ensure the final product is stored in a cool, dry, and dark place. Consider adding a radical inhibitor if polymerization is suspected.
Difficulty in isolating the final product, this compound 1. The product may be volatile and lost during solvent removal. 2. The product may be an oil that is difficult to crystallize. 3. The product may be sensitive to moisture and hydrolyze back to the dicarboxylic acid.1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. 2. Attempt purification by vacuum distillation or chromatography on silica gel. If an oil persists, try dissolving it in a minimal amount of a non-polar solvent and adding a more polar solvent dropwise to induce precipitation. 3. Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2-(Trifluoromethyl)maleic acid (Illustrative)

This protocol is based on analogous preparations of substituted maleic acids and would require significant optimization.

  • To a solution of a suitable trifluoromethylated C4 precursor (e.g., a trifluoromethyl-substituted succinate derivative) (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a brominating agent (e.g., N-bromosuccinimide, 2.2 eq) and a radical initiator (e.g., AIBN, 0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibrominated intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or acetic acid) and add a base (e.g., potassium hydroxide or triethylamine) to effect elimination to the maleic acid derivative.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, acidify with aqueous HCl, and extract the product with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(trifluoromethyl)maleic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Illustrative)

This protocol is based on general procedures for the dehydration of dicarboxylic acids.

  • In a round-bottom flask equipped with a distillation apparatus, place 2-(trifluoromethyl)maleic acid (1.0 eq) and a dehydrating agent (e.g., acetic anhydride, 3-5 eq).

  • Heat the mixture gently with stirring.

  • The acetic acid byproduct and excess acetic anhydride will distill off first.

  • After the initial distillation ceases, increase the temperature and/or reduce the pressure to distill the this compound.

  • Collect the fraction at the expected boiling point. The product may be a colorless liquid or a low-melting solid.

  • Store the purified product under an inert atmosphere and in a desiccator to prevent hydrolysis.

Data Presentation (Hypothetical Yields)

Reaction Step Starting Material Product Typical Yield Range (%)
Trifluoromethylation & Unsaturation Substituted Succinic Acid Derivative2-(Trifluoromethyl)maleic Acid40 - 60
Dehydration 2-(Trifluoromethyl)maleic AcidThis compound70 - 90

Visualizations

SynthesisWorkflow start Trifluoromethylated C4 Precursor step1 Introduction of Unsaturation start->step1 intermediate 2-(Trifluoromethyl)maleic Acid step1->intermediate step2 Dehydration (Cyclization) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

TroubleshootingYield start Low Yield in Dehydration Step q1 Isomerization to Fumaric Acid Derivative Detected? start->q1 a1_yes Use milder dehydrating agent (e.g., Ac2O). Lower reaction temperature. q1->a1_yes Yes q2 Significant Decarboxylation Occurring? q1->q2 No end Yield Improved a1_yes->end a2_yes Perform dehydration under vacuum. Reduce reaction time. q2->a2_yes Yes q3 Product Degradation or Polymerization? q2->q3 No a2_yes->end a3_yes Ensure inert atmosphere. Add radical inhibitor if needed. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting flowchart for low yield in the dehydration step.

Technical Support Center: Reactions of 3-(Trifluoromethyl)furan-2,5-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)furan-2,5-dione. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway of this compound with primary or secondary amines?

The primary reaction involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. This leads to the ring-opening of the furan-2,5-dione and the formation of a 4-amino-2-(trifluoromethyl)-4-oxobut-2-enoic acid (a trifluoromethyl-substituted maleamic acid).[1] With primary amines, this intermediate can subsequently undergo dehydration, often promoted by heat or a dehydrating agent, to form the corresponding N-substituted 3-(trifluoromethyl)maleimide.

Q2: What are the most common side reactions observed when reacting this compound with nucleophiles?

The most common side reactions include:

  • Aza-Michael Addition: Nucleophilic attack at the carbon-carbon double bond, which is activated by the electron-withdrawing trifluoromethyl group.[2][3]

  • Hydrolysis: Reaction with residual water in the solvent or reagents to form 2-(trifluoromethyl)maleic acid.[4][5][6][7]

  • Double Acylation: In the case of primary amines, reaction of the initially formed maleamic acid with another molecule of the anhydride.

  • Decarboxylation: The intermediate maleamic acid may undergo decarboxylation under certain conditions, although this is less common.[8][9][10][11][12]

Q3: How does the trifluoromethyl group influence the reactivity of the furan-2,5-dione ring?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[13][14] Its presence significantly increases the electrophilicity of both the carbonyl carbons and the carbon-carbon double bond. This heightened reactivity can accelerate the desired reaction with nucleophiles but may also increase the likelihood of side reactions like the aza-Michael addition. The CF3 group can also influence the regioselectivity of the initial nucleophilic attack.

Q4: Can this compound undergo polymerization?

While maleic anhydride itself can be involved in polymerization reactions, for the specific reactions with nucleophiles to form discrete products, polymerization is generally an undesirable side reaction.[15] However, if the reaction conditions are not well-controlled, or if certain initiators are present, oligomerization or polymerization could potentially occur.

Troubleshooting Guides

Issue 1: Low yield of the desired N-substituted 3-(trifluoromethyl)maleimide.
Possible Cause Suggested Solution
Incomplete reaction: The initial ring-opening or the subsequent cyclization to the imide may be incomplete.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). Ensure sufficient reaction time and appropriate temperature for both steps. For the cyclization step, consider adding a dehydrating agent (e.g., acetic anhydride, DCC) or increasing the temperature.
Side reactions: Competing side reactions such as aza-Michael addition or hydrolysis are consuming the starting material.Use anhydrous solvents and reagents to minimize hydrolysis. Lowering the reaction temperature may favor the desired acylation over the Michael addition. The order of addition of reagents can also influence the outcome.
Product degradation: The desired maleimide product may be unstable under the reaction or work-up conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use milder work-up procedures and avoid prolonged exposure to strong acids or bases.
Poor purification: The product may be lost during the purification process.Optimize the purification method. Consider chromatography techniques like column chromatography or preparative HPLC for difficult separations.
Issue 2: Formation of a significant amount of an unexpected byproduct.
Symptom Likely Cause Troubleshooting Steps
Product mass is higher than expected and shows two carbonyl signals in the IR spectrum. Aza-Michael addition product: The nucleophile has added to the C=C double bond instead of, or in addition to, the carbonyl group.Characterize the byproduct using NMR and Mass Spectrometry to confirm its structure. To favor acylation, try running the reaction at a lower temperature. The choice of solvent can also influence the reaction pathway; consider less polar solvents.
A di-acid is detected by LC-MS or NMR. Hydrolysis of the anhydride: Presence of water in the reaction mixture.[4][5][6][7]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store this compound in a desiccator.
A complex mixture of products is observed. Multiple competing reactions: A combination of acylation, Michael addition, and possibly other side reactions.Simplify the reaction system where possible. Re-evaluate the reaction temperature, concentration, and stoichiometry. A stepwise approach, isolating the intermediate maleamic acid before cyclization, may provide better control.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-(trifluoromethyl)maleimides

  • Ring-Opening to form the Maleamic Acid:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired primary arylamine (1.0 eq) in the same anhydrous solvent.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting anhydride is consumed.

    • The resulting maleamic acid can be isolated by precipitation or solvent evaporation, or used directly in the next step.

  • Cyclization to the Maleimide:

    • To the crude maleamic acid, add a dehydrating agent such as acetic anhydride (2-3 eq) and a catalyst like sodium acetate (0.1 eq).

    • Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours.

    • Monitor the formation of the maleimide by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathways Start This compound + Nucleophile (e.g., R-NH2) Acylation Nucleophilic Acyl Substitution (Desired Pathway) Start->Acylation Michael Aza-Michael Addition (Side Reaction) Start->Michael Hydrolysis Hydrolysis (Side Reaction) Start->Hydrolysis AmicAcid Maleamic Acid Intermediate Acylation->AmicAcid Ring Opening MichaelAdduct Michael Adduct Michael->MichaelAdduct Diacid 2-(Trifluoromethyl)maleic Acid Hydrolysis->Diacid Maleimide N-Substituted Maleimide (Final Product) AmicAcid->Maleimide Dehydration/ Cyclization

Caption: Competing reaction pathways for this compound with a nucleophile.

Troubleshooting_Logic Problem Low Yield or Unexpected Products CheckPurity Verify Starting Material Purity Problem->CheckPurity CheckWater Check for Water (Anhydrous Conditions?) Problem->CheckWater AnalyzeByproducts Characterize Byproducts (NMR, MS) Problem->AnalyzeByproducts Stoichiometry Incorrect Stoichiometry? Problem->Stoichiometry PurifyStart Purify Starting Materials CheckPurity->PurifyStart Impure UseAnhydrous Use Anhydrous Solvents/Reagents CheckWater->UseAnhydrous Yes MichaelAddition Michael Addition Product Identified AnalyzeByproducts->MichaelAddition Mass consistent with Michael Adduct HydrolysisProduct Hydrolysis Product Identified AnalyzeByproducts->HydrolysisProduct Di-acid detected Temp Reaction Temperature Too High/Low? OptimizeTemp Optimize Temperature (e.g., lower for Michael addition) Temp->OptimizeTemp OptimizeStoich Verify Stoichiometry Stoichiometry->OptimizeStoich MichaelAddition->Temp HydrolysisProduct->CheckWater

Caption: Troubleshooting workflow for reactions involving this compound.

References

Preventing polymerization of 3-(Trifluoromethyl)furan-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Trifluoromethyl)furan-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the physical appearance of my this compound during storage. It appears to have solidified or become viscous. What is happening?

A1: This change in physical state is a strong indication of polymerization. This compound, being a cyclic anhydride with an electron-withdrawing trifluoromethyl group, is susceptible to ring-opening polymerization, especially under suboptimal storage conditions. This process leads to the formation of higher molecular weight oligomers or polymers, which can present as a viscous liquid or a solid.

Q2: What are the primary factors that can initiate the polymerization of this compound?

A2: Several factors can initiate or accelerate the polymerization process:

  • Moisture: Water can act as a nucleophile, initiating the hydrolysis of the anhydride ring to form a dicarboxylic acid. This can subsequently catalyze further reactions.

  • Elevated Temperatures: Higher temperatures provide the activation energy for polymerization to occur at an accelerated rate.

  • Presence of Contaminants: Impurities such as nucleophiles (e.g., amines, alcohols), strong acids or bases, and metal ions can act as initiators.

  • Exposure to Light: UV radiation can potentially generate radical species that initiate polymerization, although this is generally less common for this class of compounds compared to moisture-initiated polymerization.

Q3: What are the recommended storage conditions to prevent the polymerization of this compound?

A3: To maintain the chemical integrity of this compound, it is crucial to store it under the following conditions. While specific data for this compound is limited, these are best practices for reactive anhydrides.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential polymerization reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vial or bottle with a secure, non-reactive cap.Protects from light and prevents ingress of contaminants.
Purity High purity gradeMinimizes the presence of potential polymerization initiators.

Troubleshooting Guide

Issue: The material has solidified or become highly viscous upon reaching room temperature.

This is a clear sign of advanced polymerization.

Immediate Actions:

  • Assess the extent: If the material is completely solid, it is likely unusable for most applications and should be disposed of according to your institution's safety guidelines.

  • Attempted Remediation (with caution): If the material is viscous but still pourable, it may be possible to use it after purification, although this is not ideal. Distillation under reduced pressure could potentially separate the monomer from oligomers. However, this should only be attempted by experienced chemists with appropriate safety precautions, as heating can accelerate further polymerization.

Preventative Measures:

  • Strictly adhere to the recommended storage conditions.

  • Purchase smaller quantities to ensure the material is used relatively quickly.

  • Always handle the material under an inert atmosphere.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

Objective: To safely transfer the reagent while minimizing exposure to atmospheric moisture and contaminants.

Materials:

  • This compound in its original container

  • Dry, inert gas source (Argon or Nitrogen) with a regulator and needle

  • Dry glassware (reaction vessel, syringes, needles)

  • Septa

  • Glove box or glove bag (recommended)

Procedure:

  • Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold surface of the compound.

  • Once at room temperature, transfer the container into a glove box or glove bag filled with an inert atmosphere.

  • If a glove box is not available, work quickly and efficiently under a positive pressure of inert gas.

  • Using a dry syringe, pierce the septum of the container and withdraw the desired amount of the liquid.

  • Transfer the liquid to the reaction vessel, which has been previously dried and purged with an inert gas.

  • Immediately seal the reaction vessel and re-seal the original container of this compound.

  • Store the original container under the recommended conditions.

Visualizing Polymerization Pathways

Below are diagrams illustrating the potential pathways for the polymerization of this compound.

moisture_initiated_polymerization This compound This compound Ring Opening Ring Opening This compound->Ring Opening H2O Dicarboxylic Acid Dicarboxylic Acid Ring Opening->Dicarboxylic Acid Further Reaction Further Reaction Dicarboxylic Acid->Further Reaction Catalysis Oligomers/Polymers Oligomers/Polymers Further Reaction->Oligomers/Polymers

Caption: Moisture-initiated polymerization pathway of this compound.

logical_workflow_prevention Store at 2-8°C Store at 2-8°C Stable Monomer Stable Monomer Store at 2-8°C->Stable Monomer Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Monomer Tightly Sealed Amber Container Tightly Sealed Amber Container Tightly Sealed Amber Container->Stable Monomer Warm to RT in Desiccator Warm to RT in Desiccator Warm to RT in Desiccator->Stable Monomer Handle under Inert Gas Handle under Inert Gas Handle under Inert Gas->Stable Monomer Use Dry Glassware/Syringes Use Dry Glassware/Syringes Use Dry Glassware/Syringes->Stable Monomer Polymerization Polymerization Improper Storage/Handling Improper Storage/Handling Improper Storage/Handling->Polymerization

Caption: Logical workflow for preventing polymerization of this compound.

Optimization of reaction conditions for 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)furan-2,5-dione (also known as (Trifluoromethyl)maleic anhydride). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the successful application and synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete dehydration of trifluoromethylmaleic acid.- Degradation of the starting material or product.- Suboptimal reaction temperature.- Increase the amount of dehydrating agent (e.g., trifluoroacetic anhydride).- Ensure anhydrous reaction conditions.- Monitor the reaction temperature closely; excessive heat can cause decomposition.[1]
Reaction Mixture Turns Dark/Polymerizes - The furan-2,5-dione ring is sensitive to acidic conditions, which can catalyze polymerization.[2]- High reaction temperatures can promote decomposition and polymerization.[2]- Use milder reaction conditions or a less acidic dehydrating agent if possible.- Control the reaction temperature carefully, aiming for the lowest effective temperature.- Minimize reaction time once the formation of the product is complete.
Presence of Impurities in Final Product - Incomplete reaction leaving unreacted starting materials.- Side reactions due to the high reactivity of the anhydride.- Hydrolysis of the anhydride back to the dicarboxylic acid due to moisture.- Monitor the reaction by techniques like TLC or GC to ensure completion.- Purify the crude product using vacuum distillation or recrystallization.- Handle and store the final product under strictly anhydrous conditions.
Difficulty in Product Isolation - The product may be volatile.- The product may be sensitive to the purification method (e.g., acidic silica gel).- Use vacuum distillation for purification, ensuring the receiving flask is adequately cooled.- If using column chromatography, consider using neutral or deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A plausible and effective synthetic route involves a two-step process:

  • Synthesis of Trifluoromethylmaleic Acid: This precursor can be synthesized through various methods, often involving the introduction of a trifluoromethyl group to a maleic acid derivative.

  • Dehydration of Trifluoromethylmaleic Acid: The diacid is then cyclized to the corresponding anhydride using a dehydrating agent.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are temperature and moisture. The furan-2,5-dione ring is susceptible to polymerization at high temperatures and in the presence of strong acids.[2] Furthermore, the anhydride product is highly sensitive to moisture and will readily hydrolyze back to the dicarboxylic acid. Therefore, maintaining anhydrous conditions throughout the reaction and workup is crucial.

Q3: How should this compound be stored?

A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3]

Q4: What are the main safety precautions to consider when working with this compound and its precursors?

A4: this compound is classified as corrosive.[3] Trifluoroacetic anhydride, a potential reagent, is also highly corrosive and reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Data Presentation

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
CAS Number 700-27-6[4][5][6]
Molecular Formula C₅HF₃O₃[6]
Molecular Weight 166.05 g/mol [6]
Boiling Point 153-155 °C (at atmospheric pressure)[4]
Boiling Point 93 °C (at 65 mmHg)[3]
Flash Point 37 °C[3]

Experimental Protocols

A detailed, plausible experimental protocol for the synthesis of this compound is provided below. This protocol is based on the general principles of dicarboxylic acid dehydration to form cyclic anhydrides.

Step 1: Synthesis of Trifluoromethylmaleic Acid (Hypothetical Protocol)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material: Diethyl 2-(trifluoromethyl)maleate is dissolved in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the hydrolysis is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting ester is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) until the pH is acidic. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude trifluoromethylmaleic acid. The crude product can be purified by recrystallization.

Step 2: Dehydration of Trifluoromethylmaleic Acid to this compound

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube) is charged with trifluoromethylmaleic acid.

  • Dehydrating Agent: A dehydrating agent such as trifluoroacetic anhydride (TFAA) is added to the flask.[7] Acetic anhydride is another possible dehydrating agent.

  • Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by observing the dissolution of the solid diacid and by analytical techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).

  • Workup and Purification: After the reaction is complete, the excess dehydrating agent and the trifluoroacetic acid byproduct are removed by distillation. The resulting crude this compound is then purified by vacuum distillation.[3]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Proposed Synthesis of this compound A Diethyl 2-(trifluoromethyl)maleate B Trifluoromethylmaleic Acid A->B Base Hydrolysis (e.g., NaOH/H₂O, EtOH) C This compound B->C Dehydration (e.g., Trifluoroacetic Anhydride)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Common Synthesis Issues Start Low Product Yield? Check_Reaction Check for complete conversion (TLC/GC) Start->Check_Reaction Yes Check_Polymerization Is the mixture dark/polymeric? Start->Check_Polymerization No Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No conversion Increase_Time_Temp Increase reaction time or temperature cautiously Incomplete_Reaction->Increase_Time_Temp Yes Polymerization_Yes Reduce temperature, use milder conditions Check_Polymerization->Polymerization_Yes Yes Check_Moisture Check for moisture contamination Check_Polymerization->Check_Moisture No Moisture_Yes Ensure anhydrous conditions Check_Moisture->Moisture_Yes Yes Purification_Issues Check purification method Check_Moisture->Purification_Issues No Optimize_Purification Optimize purification (e.g., vacuum distillation) Purification_Issues->Optimize_Purification

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: 3-(Trifluoromethyl)furan-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)furan-2,5-dione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the reactivity of the furan-2,5-dione core.[1] This group enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. Consequently, reactions with nucleophiles may proceed more readily than with unsubstituted furan-2,5-dione. However, the furan ring's inherent sensitivity to strong acids and bases remains a critical factor, often leading to polymerization or ring-opening side reactions.[2]

Q2: How does the trifluoromethyl group affect the stability of the furan-2,5-dione ring?

The electron-withdrawing nature of the trifluoromethyl group can increase the stability of the furan ring under certain acidic conditions.[3] However, the molecule is still prone to degradation, especially in the presence of moisture, strong acids, or bases, which can catalyze hydrolysis and ring-opening.[2][4] Elevated temperatures can also lead to decomposition and polymerization.[2]

Q3: What are the most common side reactions observed with this compound?

Common side reactions include:

  • Polymerization: Acid-catalyzed polymerization is a frequent issue, resulting in the formation of dark, tar-like substances.[2]

  • Ring-Opening: The furan ring can undergo cleavage in the presence of nucleophiles, water, or under acidic/basic conditions, leading to acyclic byproducts.[2]

  • Hydrolysis: The anhydride moiety is susceptible to hydrolysis, especially in the presence of water, yielding the corresponding dicarboxylic acid.

  • Decarboxylation: At elevated temperatures, decarboxylation can occur, leading to the loss of CO2 and the formation of various byproducts.[2]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the target compound is consistently low.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Detailed Protocols
Insufficient Reagent Reactivity The nucleophile or other reactant may not be sufficiently reactive. Consider using a stronger nucleophile, a more active catalyst, or increasing the reaction temperature cautiously. Monitor the reaction closely to avoid decomposition at higher temperatures.
Poor Solubility of Starting Material This compound or other reactants may have limited solubility in the chosen solvent. Protocol: Screen a variety of anhydrous solvents (e.g., THF, Dioxane, Acetonitrile, Toluene) to find one that provides good solubility for all reactants at the desired reaction temperature.
Incomplete Reaction The reaction may not have reached completion. Protocol: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the limiting reagent or catalyst. Extend the reaction time, but be mindful of potential product degradation over prolonged periods.
Product Lost During Workup The desired product might be water-soluble or volatile. Protocol: Before discarding any aqueous layers, perform a back-extraction with a suitable organic solvent. If the product is volatile, use caution during solvent removal (e.g., use a rotary evaporator at a lower temperature and pressure).[5]
Issue 2: Formation of a Dark, Tar-Like Substance (Polymerization)

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A viscous, insoluble material forms.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Detailed Protocols
Excessive Acidity Strong acids can catalyze the polymerization of the furan ring.[2] Protocol: Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). Alternatively, consider using a Lewis acid catalyst which may be more selective.
High Reaction Temperature Elevated temperatures can promote polymerization and decomposition pathways.[6] Protocol: Run the reaction at the lowest effective temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and side product formation.
Presence of Water Water can initiate or contribute to polymerization and ring-opening. Protocol: Use anhydrous solvents and reagents. Consider adding a drying agent (e.g., molecular sieves) to the reaction mixture.
Issue 3: Presence of Significant Ring-Opened Byproducts

Symptoms:

  • NMR or MS analysis indicates the presence of acyclic compounds.

  • Multiple unexpected spots on TLC.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Detailed Protocols
Presence of Water or Protic Solvents Water and protic solvents can lead to hydrolysis and ring-opening of the furan-2,5-dione.[2] Protocol: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize side reactions.
Strong Nucleophiles Highly reactive nucleophiles can attack the furan ring, causing it to open. Protocol: If possible, use a less reactive nucleophile or protect the furan ring if the desired reaction occurs elsewhere on the molecule. Alternatively, use controlled addition of the nucleophile at low temperatures.
Inappropriate pH Both strongly acidic and basic conditions can promote ring cleavage.[4] Protocol: If the reaction is pH-sensitive, use a buffered solution to maintain the optimal pH. For workup, use mild acidic or basic solutions for quenching and extraction.

Experimental Protocols

General Protocol for Nucleophilic Addition to this compound:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the appropriate anhydrous solvent (e.g., THF, 10 mL/mmol).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the nucleophile (1.0-1.2 eq) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl for organometallic reagents, or water).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Identified low_yield Low or No Yield start->low_yield polymerization Polymerization / Tar Formation start->polymerization ring_opening Ring-Opening Byproducts start->ring_opening check_reactivity Check Reagent Reactivity & Stoichiometry low_yield->check_reactivity check_solubility Verify Solubility low_yield->check_solubility check_completion Monitor for Completion low_yield->check_completion check_acidity Evaluate Acidity / Catalyst polymerization->check_acidity check_temp Optimize Temperature polymerization->check_temp check_water Ensure Anhydrous Conditions polymerization->check_water ring_opening->check_water check_nucleophile Assess Nucleophile Strength ring_opening->check_nucleophile check_ph Control pH ring_opening->check_ph ReactionPathways Start 3-(CF3)furan-2,5-dione + Nucleophile DesiredProduct Desired Adduct Start->DesiredProduct Controlled Conditions Polymer Polymerization Start->Polymer Excess Acid / High Temp RingOpened Ring-Opened Product Start->RingOpened Strong Nucleophile / H2O Hydrolysis Hydrolyzed Diacid Start->Hydrolysis Presence of Water

References

How to handle moisture sensitivity of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 3-(Trifluoromethyl)furan-2,5-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability and reactivity of this compound?

A1: this compound is susceptible to hydrolysis in the presence of moisture. The furan-2,5-dione ring is an anhydride, which can react with water, leading to ring-opening and the formation of the corresponding dicarboxylic acid. This degradation compromises the integrity of the compound and can significantly impact reaction outcomes, leading to low yields or the formation of unintended byproducts.

Q2: What are the visible signs of degradation due to moisture exposure?

A2: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or turning into a sticky or syrupy substance. In solution, the presence of insoluble materials may indicate the formation of degradation products.

Q3: Can degraded this compound be salvaged or purified?

A3: Attempting to salvage degraded material is generally not recommended as it can be difficult to remove the hydrolysis product and other byproducts. It is best to prevent degradation by using proper handling techniques. If degradation is suspected, it is advisable to use a fresh, unopened container of the reagent.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool and dry. For long-term storage, keeping it in a desiccator is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a reaction Degradation of this compound due to moisture.- Use a fresh, unopened container of the reagent.- Ensure all glassware is rigorously dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere.
Formation of unexpected byproducts Reaction with hydrolysis products of this compound.- Confirm the purity of the starting material before use.- Follow strict anhydrous reaction setup protocols.- Analyze byproducts to understand the side reactions.
Inconsistent reaction results Varying levels of moisture contamination between experiments.- Standardize the handling and reaction setup procedures.- Always use a fresh bottle of anhydrous solvent.- Monitor the reaction environment for humidity.
Reagent appears clumped or discolored Exposure to ambient moisture during storage or handling.- Discard the reagent if visible signs of degradation are present.- Review storage and handling procedures to prevent future exposure.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the standard procedure for handling this moisture-sensitive reagent to prevent degradation.

Materials:

  • This compound (in its original sealed container)

  • Glovebox or a flask with a rubber septum under an inert atmosphere

  • Dry, clean spatula

  • Weighing paper or a tared vial

  • Anhydrous solvent (if making a solution)

  • Dry, clean glassware

Procedure:

  • If using a glovebox, place the sealed container of this compound, a spatula, and a tared vial inside.

  • Allow the container to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.

  • Once equilibrated, carefully open the container and quickly dispense the desired amount of the solid into the tared vial.

  • Tightly reseal the original container immediately.

  • If not using a glovebox, this process should be done as quickly as possible under a positive flow of an inert gas (e.g., nitrogen or argon).

  • If preparing a solution, add the weighed solid to a flask containing anhydrous solvent under an inert atmosphere.

Protocol 2: Setting up a Reaction Under Anhydrous Conditions

This protocol describes how to set up a reaction to protect this compound from moisture.

Materials:

  • Reaction flask and other necessary glassware (e.g., dropping funnel, condenser)

  • This compound

  • Other reactants

  • Anhydrous solvent

  • Inert gas source (nitrogen or argon) with a manifold or balloon

  • Septa, needles, and syringes

Procedure:

  • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and allow to cool in a desiccator or under a stream of inert gas.

  • Assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas.

  • Introduce the anhydrous solvent into the reaction flask using a dry syringe or cannula.

  • Add other non-moisture-sensitive reactants to the flask.

  • Weigh the this compound in a separate, dry, tared container under an inert atmosphere as described in Protocol 1.

  • Add the this compound to the reaction flask under a positive flow of inert gas. If it is a solid, this can be done quickly. If it is in solution, use a dry syringe.

  • Maintain the inert atmosphere throughout the course of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagent Reagent Handling cluster_reaction Reaction Setup cluster_end Completion start Start dry_glassware Dry Glassware (Oven/Flame Dry) start->dry_glassware inert_atm Assemble Under Inert Atmosphere dry_glassware->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent weigh_reagent Weigh Reagent in Glovebox/Inert Gas add_reagent Add Reagent to Reaction Flask weigh_reagent->add_reagent add_solvent->add_reagent run_reaction Run Reaction add_reagent->run_reaction workup Work-up run_reaction->workup end End workup->end

Caption: Workflow for handling moisture-sensitive reagents.

troubleshooting_flowchart start Low Yield or Byproduct Formation check_reagent Check Reagent Integrity: - Fresh Bottle? - Stored Properly? start->check_reagent check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Dry Glassware? - Inert Atmosphere? check_reagent->check_conditions Reagent OK replace_reagent Use Fresh Reagent check_reagent->replace_reagent Reagent Suspect improve_technique Improve Anhydrous Technique check_conditions->improve_technique Conditions Not OK analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK yes_reagent Yes no_reagent No yes_conditions Yes no_conditions No replace_reagent->check_conditions end Problem Resolved improve_technique->end analyze_byproducts->end

Caption: Troubleshooting flowchart for unexpected reaction outcomes.

Technical Support Center: Characterization of Impurities in 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and characterizing impurities in commercial 3-(Trifluoromethyl)furan-2,5-dione, also known as trifluoromethylmaleic anhydride. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources throughout the manufacturing process and storage. These include:

  • Starting Materials: Unreacted starting materials or impurities present in the precursors used for the synthesis.

  • Side Reactions: Byproducts formed during the synthesis process. The synthesis of cyclic anhydrides can sometimes lead to the formation of oligomers or polymers if not carefully controlled.

  • Degradation: The compound may degrade over time, especially if exposed to moisture or elevated temperatures. The furan ring is susceptible to hydrolysis, which would lead to the ring-opening and formation of the corresponding dicarboxylic acid, 2-(trifluoromethyl)maleic acid.

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.

Q2: What is the most common impurity I should be aware of?

A2: The most common impurity is the hydrolysis product, 2-(trifluoromethyl)maleic acid . This results from the reaction of the anhydride with water. Given that this compound is a reactive anhydride, it is highly susceptible to moisture.

Q3: How can I minimize the formation of hydrolysis-related impurities in my experiments?

A3: To minimize hydrolysis, it is crucial to handle and store this compound under strictly anhydrous conditions. Use dry solvents and glassware, and work in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. Store the compound in a desiccator in a tightly sealed container.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or kinetics. Presence of unquantified impurities affecting the stoichiometry or catalyzing side reactions.Characterize the purity of the starting material using the analytical protocols below to accurately determine the amount of active reagent.
Appearance of unexpected byproducts in my reaction. Impurities in the starting material are reacting to form new compounds.Identify the impurities using GC-MS and NMR as detailed in the experimental protocols. This will help in understanding the side reactions.
The starting material appears clumped or has a different color than expected. Potential degradation, likely due to moisture absorption leading to hydrolysis.The material should be a white to off-white solid. Discoloration or clumping may indicate degradation. It is advisable to analyze the purity before use.
Poor peak shape or unexpected peaks in HPLC analysis. Co-elution of impurities or on-column degradation.Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve separation. Ensure the mobile phase is anhydrous if analyzing the anhydride form.

Analytical Characterization of Impurities

A multi-technique approach is recommended for the comprehensive characterization of impurities in this compound.

Summary of Potential Impurities and Analytical Methods
Impurity Name Potential Source Recommended Analytical Technique(s)
2-(Trifluoromethyl)maleic acidHydrolysis of the parent compoundHPLC, ¹H NMR, ¹⁹F NMR
Unreacted Starting MaterialsIncomplete reactionGC-MS, ¹H NMR, ¹⁹F NMR
Polymeric byproductsSide reaction during synthesisSize Exclusion Chromatography (SEC), MALDI-TOF MS
Residual SolventsPurification processGC-MS (Headspace)
Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a dry, volatile solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

    • For residual solvent analysis, a headspace GC-MS method is preferred.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is ideal for the quantification of the parent compound and non-volatile impurities like the hydrolyzed diacid.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹⁹F NMR are invaluable for the structural identification of the main component and any fluorine-containing impurities.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in a deuterated solvent that is compatible with the analyte and does not react with it (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent is dry.

  • ¹H NMR Parameters:

    • Acquire a standard proton spectrum. The olefinic proton of the furan-2,5-dione ring will have a characteristic chemical shift.

  • ¹⁹F NMR Parameters:

    • Acquire a proton-decoupled fluorine spectrum. The trifluoromethyl group will give a singlet with a characteristic chemical shift. Impurities with different chemical environments around the CF₃ group will appear as separate signals.

Visualizing Experimental Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation sample Commercial this compound gcms GC-MS Analysis (Volatile Impurities) sample->gcms hplc HPLC Analysis (Non-Volatile Impurities) sample->hplc nmr NMR Spectroscopy (Structural Elucidation) sample->nmr identification Impurity Identification gcms->identification quantification Impurity Quantification hplc->quantification nmr->identification characterization Full Characterization identification->characterization quantification->characterization

A logical workflow for the comprehensive characterization of impurities.

signaling_pathway cluster_synthesis Synthesis & Degradation Pathways starting_materials Starting Materials side_reactions Side Reactions starting_materials->side_reactions Unwanted Reactions main_product This compound starting_materials->main_product Intended Reaction hydrolysis Hydrolysis (Moisture) main_product->hydrolysis hydrolyzed_product 2-(Trifluoromethyl)maleic acid hydrolysis->hydrolyzed_product

Potential pathways for impurity formation in this compound.

For further assistance, please contact our technical support team with your specific experimental details and analytical data.

Technical Support Center: 3-(Trifluoromethyl)furan-2,5-dione Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-(Trifluoromethyl)furan-2,5-dione using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor reactions with this compound?

A1: Monitoring the reaction is essential to determine the consumption of the starting material, track the formation of the desired product, and identify any potential side products. This allows for reaction optimization, determination of reaction completion, and ensures the purity of the final product.

Q2: What are the most common side reactions to watch for?

A2: The most common side reaction is the hydrolysis of the anhydride ring by trace amounts of water in the reaction mixture, forming 3-(trifluoromethyl)maleic acid. This diacid is significantly more polar than the starting anhydride. Other potential side reactions depend on the specific nucleophile and conditions used.

Q3: How do the polarities of the starting material, product, and hydrolysis byproduct compare on a normal-phase TLC plate?

A3: On a standard silica gel TLC plate, the polarity generally increases as follows: Product (e.g., a maleimide derivative) < Starting Anhydride < Hydrolyzed Diacid. Consequently, the Rf values will be highest for the least polar compound and lowest for the most polar compound.[1]

Q4: My compound is sensitive to the acidity of the silica gel plate. What can I do?

A4: If you suspect your compound is degrading on the silica plate, you can neutralize the plate by adding a small amount of a base, like triethylamine (0.1-1%), to your mobile phase.[2][3] Alternatively, you could use a different stationary phase, such as alumina.[2]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
A prominent spot appears at the baseline (Rf ≈ 0). The compound is highly polar, likely the hydrolyzed diacid byproduct.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Confirm by co-spotting with a sample intentionally quenched with water.
Spots are streaking or elongated. The sample is too concentrated (overloaded). The compound is acidic (like the hydrolyzed diacid) or basic and is interacting strongly with the silica gel.Dilute the sample before spotting.[3][4] Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[1][2][3]
No spots are visible on the TLC plate. The sample concentration is too low. The compound is not UV-active and the visualization method is ineffective. The compound may be volatile.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4] Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) after checking under UV light.[5][6]
Reactant and product spots have very similar Rf values. The mobile phase does not have the optimal polarity to resolve the compounds.Systematically test different mobile phase compositions, varying the ratio of polar to non-polar solvents. Try a completely different solvent system.[7]
The solvent front is uneven. The TLC plate may be chipped at the bottom. The plate might be touching the side of the developing chamber.Ensure the bottom of the plate is smooth and level.[2] Center the plate in the chamber so it does not touch the sides.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak is observed for the expected product. The reaction may not have worked. The compound is not ionizing under the chosen conditions (e.g., ESI positive/negative). The compound may have degraded in the source.First, confirm reaction progress by TLC. Try switching the MS polarity (e.g., from positive to negative ion mode).[9] Lower the ion source temperature or use a milder ionization technique if available.[9]
A large peak corresponding to the mass of the hydrolyzed starting material is observed. Significant hydrolysis of the anhydride has occurred due to water in the reagents or solvents.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Retention times are shifting between runs. The column has not been properly equilibrated. The mobile phase composition is inconsistent. The column temperature is fluctuating.Ensure the column is equilibrated with at least 10 column volumes of the mobile phase before injection.[9] Check for leaks and ensure proper solvent mixing.[9][10] Use a column oven to maintain a stable temperature.[9]
High background noise or poor signal-to-noise ratio. The ion source is contaminated. The mobile phase or solvents are impure.Clean the ion source according to the manufacturer's protocol.[10] Use high-purity, LC-MS grade solvents and additives.[10]
Unexpected mass peaks are present. Formation of adducts with mobile phase additives or salts (e.g., +Na, +K, +NH4).[9] Contamination from previous samples (carryover).[10]Identify common adducts by their mass difference. Flush the injection system and run blank injections to check for carryover.[10]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction

This protocol assumes a hypothetical reaction of this compound with a generic primary amine (R-NH₂) to form a maleimide product.

  • Plate Preparation : On a silica gel 60 F254 TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[1]

  • Spotting :

    • SM Lane : Use a capillary tube to spot a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • RXN Lane : Use a clean capillary tube to take an aliquot from the reaction mixture and spot it in this lane.[11]

    • CO Lane : First, spot the starting material (SM), then carefully spot the reaction mixture (RXN) directly on top of the SM spot.[1][11]

  • Development : Place the spotted plate in a covered chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[4] Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[5][12] Circle the spots with a pencil. If needed, further visualization can be done using a potassium permanganate stain.

Protocol 2: LC-MS Monitoring of a Reaction
  • Sample Preparation : Take a small aliquot (~5-10 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents overloading the column and contaminating the mass spectrometer.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 1 - 5 µL.

  • Mass Spectrometer Conditions :

    • Ionization Source : Electrospray Ionization (ESI).

    • Polarity : Run in both positive and negative modes to detect a wider range of species.

    • Scan Range : Set a wide scan range (e.g., m/z 100-500) to identify starting materials, products, and unexpected byproducts.

    • Data Analysis : Extract ion chromatograms (EICs) for the exact masses of the expected species to track their appearance and disappearance over time.

Quantitative Data

Table 1: Expected Species and Their Properties for a Hypothetical Reaction

(Reaction: this compound + Butylamine → N-butyl-3-(trifluoromethyl)maleimide)

CompoundStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Relative PolarityExpected Rf
Starting Material (Anhydride)C₅HF₃O₃180.05181.00-Medium~0.5
Product (Maleimide)C₉H₁₀F₃NO₂235.18236.08-Low~0.7
Hydrolysis Byproduct (Diacid)C₅H₃F₃O₄198.07-197.00High~0.1

Note: Rf values are highly dependent on the specific TLC conditions (plate, mobile phase, temperature) and should be considered estimates.

Visualizations

Experimental and Troubleshooting Workflows

Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC_Troubleshooting start Problem with TLC Result q1 Are spots streaking? start->q1 a1_yes Dilute Sample & Add Modifier to Eluent q1->a1_yes Yes q2 Spot at baseline (Rf=0)? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Indicates Hydrolysis. Increase Eluent Polarity. q2->a2_yes Yes q3 No spots visible? q2->q3 No a2_yes->end_node a3_yes Concentrate Sample & Use Chemical Stain q3->a3_yes Yes q4 Poor separation (similar Rf values)? q3->q4 No a3_yes->end_node a4_yes Change Eluent System q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Challenges in the regioselective synthesis using 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis using 3-(Trifluoromethyl)furan-2,5-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this versatile reagent.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when utilizing 3-(Trimethyl)furan-2,5-dione, primarily concerning the control of regioselectivity in nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electrophilicity of the adjacent carbonyl carbons.

Issue 1: Poor Regioselectivity in Nucleophilic Ring-Opening

Question: My reaction of this compound with a nucleophile (e.g., an amine or an alcohol) is producing a mixture of two regioisomers. How can I favor the attack at the C2 or C5 carbonyl?

Answer: The regioselectivity of nucleophilic attack on this compound is a balance between sterics and electronics. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, making the adjacent C2 carbonyl more electrophilic. However, the steric bulk of the -CF3 group can hinder the approach of the nucleophile to the C2 position.

Troubleshooting Steps:

  • Solvent Polarity: The choice of solvent can influence the stability of the tetrahedral intermediates formed during nucleophilic attack. Experimenting with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water) can alter the regiochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy. The attack at the more sterically accessible C5 position might be favored under these conditions. Conversely, higher temperatures may favor the thermodynamically more stable product, which could result from attack at the more electrophilic C2 position.

  • Nature of the Nucleophile: The size and hardness/softness of the nucleophile are critical.

    • Sterically bulky nucleophiles will preferentially attack the less hindered C5 carbonyl.

    • Smaller, "harder" nucleophiles (e.g., ammonia, primary amines) may favor attack at the more electrophilic C2 position, provided steric hindrance is not prohibitive.

  • Use of Lewis Acids: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) can coordinate to one of the carbonyl oxygens, further enhancing its electrophilicity. The regioselectivity will depend on which carbonyl oxygen the Lewis acid preferentially coordinates with, which can be influenced by both steric and electronic factors. It is plausible that a Lewis acid would coordinate to the C5 carbonyl to avoid steric clash with the CF3 group, thus directing the nucleophile to the C5 position.

Issue 2: Low Yield in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation with an aromatic compound using this compound and a Lewis acid catalyst, but the yield is low, and I am getting a mixture of products. What can I do to improve this?

Answer: Friedel-Crafts acylation with unsymmetrical anhydrides can be challenging in terms of regioselectivity. The reaction can proceed through two pathways, leading to two different keto-acid products.

Troubleshooting Steps:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid are crucial. A milder Lewis acid (e.g., ZnCl₂, FeCl₃) might offer better selectivity than a stronger one like AlCl₃.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can minimize side reactions and improve selectivity.

    • Stoichiometry: The stoichiometry of the Lewis acid is important. For acylation reactions, often more than one equivalent of the Lewis acid is required as it coordinates to both the anhydride and the product.

  • Substrate Reactivity: Highly activated aromatic compounds will react more readily and may provide better yields and selectivity. For deactivated aromatic substrates, more forcing conditions may be necessary, which can lead to lower selectivity.

Frequently Asked Questions (FAQs)

Q1: Which carbonyl group in this compound is more reactive towards nucleophiles?

A1: The reactivity is a subject of debate and depends on the specific reaction conditions and the nature of the nucleophile. The C2 carbonyl is electronically activated due to the strong electron-withdrawing -CF3 group. However, it is also more sterically hindered. The C5 carbonyl is less electronically activated but more sterically accessible. Therefore, a careful selection of reaction parameters is necessary to control the regioselectivity.

Q2: Can I use this compound to synthesize trifluoromethyl-substituted maleimides?

A2: Yes, this is a primary application of this reagent. The reaction with primary amines, followed by cyclization (often in situ or with a dehydrating agent like acetic anhydride), will yield N-substituted 3-(trifluoromethyl)maleimides. The initial nucleophilic attack of the amine can potentially occur at either carbonyl group, but the subsequent cyclization will lead to the same maleimide product.

Q3: What are the expected challenges in the hydrolysis or alcoholysis of this compound?

A3: Similar to other nucleophilic additions, the ring-opening with water or an alcohol can produce a mixture of two regioisomeric carboxylic acid or ester products. To achieve regioselectivity, one might consider enzymatic hydrolysis, which can exhibit high selectivity for one of the carbonyl groups.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction should be carried out in a well-ventilated fume hood. This compound is a cyclic anhydride and may be corrosive and a lachrymator. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Data Presentation

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Nucleophile TypePredicted Major Attack SiteRationale
Small, Hard (e.g., NH₃, H₂O)C2 (electronically favored)The strong inductive effect of the -CF₃ group makes the C2 carbonyl highly electrophilic.
Bulky (e.g., t-BuNH₂, i-PrOH)C5 (sterically favored)Steric hindrance from the -CF₃ group disfavors attack at the C2 position.
Soft (e.g., Thiolates)Potentially C5Softer nucleophiles may be more sensitive to steric effects.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-3-(trifluoromethyl)maleimides:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Amine: Add the desired primary aromatic amine (1.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically involves the initial formation of a maleamic acid intermediate followed by cyclization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Poor Regioselectivity issue Mixture of C2 and C5 attack products start->issue cause1 Steric vs. Electronic Control Imbalance issue->cause1 solution1 Vary Reaction Temperature cause1->solution1 solution2 Change Solvent Polarity cause1->solution2 solution3 Modify Nucleophile (Size/Hardness) cause1->solution3 solution4 Use Lewis Acid Catalyst cause1->solution4 outcome Improved Regioselectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

regioselectivity_factors cluster_c2 Factors Favoring Attack at C2 cluster_c5 Factors Favoring Attack at C5 reagent This compound c2 C2 Carbonyl (Adjacent to CF3) reagent->c2 c5 C5 Carbonyl (Distal to CF3) reagent->c5 c2_electronic High Electrophilicity (Inductive Effect of CF3) c2->c2_electronic c2_nucleophile Small, Hard Nucleophiles c2->c2_nucleophile c5_steric Lower Steric Hindrance c5->c5_steric c5_nucleophile Bulky Nucleophiles c5->c5_nucleophile c5_lewis Lewis Acid Coordination (Potential) c5->c5_lewis

Caption: Factors influencing nucleophilic attack on this compound.

Degradation pathways of 3-(Trifluoromethyl)furan-2,5-dione under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the degradation pathways of 3-(Trifluoromethyl)furan-2,5-dione under acidic conditions. Due to the limited direct literature on this specific compound, this guide is based on established principles of cyclic anhydride chemistry, drawing parallels from the well-studied analogue, maleic anhydride, and considering the influence of the trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in aqueous acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be hydrolysis of the anhydride ring to form 2-(trifluoromethyl)maleic acid.[1][2][3][4] The electron-withdrawing nature of the trifluoromethyl group likely enhances the electrophilicity of the carbonyl carbons, making the anhydride susceptible to nucleophilic attack by water. The reaction is catalyzed by acid, which protonates a carbonyl oxygen, further activating the molecule for hydrolysis.

Q2: How does the trifluoromethyl group influence the stability and reactivity of the furan-2,5-dione ring compared to maleic anhydride?

A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This is expected to increase the reactivity of the anhydride towards nucleophiles, including water, thus potentially accelerating the rate of hydrolysis compared to maleic anhydride.[5] However, the steric bulk of the CF₃ group might slightly hinder the approach of the nucleophile. All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze.[5]

Q3: What are the potential side reactions or secondary degradation products I should be aware of?

A3: Under more forcing acidic conditions (e.g., higher temperatures, stronger acids), the initial hydrolysis product, 2-(trifluoromethyl)maleic acid, may undergo further reactions. These could include decarboxylation, isomerization to the corresponding fumaric acid derivative, or other complex rearrangements. It is also possible, though less likely under simple aqueous acidic conditions, for reactions involving the furan ring itself, especially if other reactive species are present.[6]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A combination of techniques would be most effective. ¹H and ¹⁹F NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the hydrolysis product(s). HPLC or GC-MS (after derivatization) can be used to separate and quantify the components of the reaction mixture over time. FTIR spectroscopy can also be useful for observing the disappearance of the characteristic anhydride C=O stretching bands and the appearance of carboxylic acid O-H and C=O bands.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Reaction is too fast to monitor accurately at room temperature. The trifluoromethyl group significantly activates the anhydride ring towards hydrolysis.[5]Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the kinetics. Use a less polar solvent system if compatible with the experimental goals.
Incomplete reaction or stalling. Insufficient water or acid catalyst. Low solubility of the starting material.Ensure an adequate excess of water is present. Verify the concentration and pKa of the acid catalyst. Consider using a co-solvent to improve the solubility of the this compound.
Formation of unexpected byproducts. The reaction conditions (temperature, acid concentration) are too harsh, leading to secondary reactions of the initial hydrolysis product. The starting material may be impure.Reduce the reaction temperature and/or the concentration of the acid catalyst. Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the experiment.
Difficulty in isolating the product, 2-(trifluoromethyl)maleic acid. The product is highly soluble in the aqueous medium. The product may be unstable under the isolation conditions (e.g., high heat during solvent evaporation).Use extraction with a suitable organic solvent to isolate the product. If the product is highly polar, consider derivatization prior to extraction. Use low-temperature evaporation techniques (e.g., rotary evaporator with a cooled water bath, lyophilization) to remove solvents.
Inconsistent kinetic data. Poor temperature control. Inconsistent mixing. Pipetting errors when taking aliquots.Use a thermostated reaction vessel to maintain a constant temperature. Ensure consistent and efficient stirring throughout the experiment. Use calibrated micropipettes and a consistent sampling technique.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a deuterated organic solvent (e.g., acetone-d₆).

    • Prepare a solution of the acid catalyst (e.g., HCl, H₂SO₄) in D₂O.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the this compound stock solution with the deuterated organic solvent.

    • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0).

    • Inject a known volume of the acidic D₂O solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product(s) in each spectrum.

    • Plot the concentration of the starting material versus time to determine the reaction kinetics.

Visualizations

DegradationPathway start This compound intermediate Protonated Anhydride start->intermediate + H₃O⁺ product 2-(Trifluoromethyl)maleic Acid intermediate->product + H₂O - H₃O⁺ side_product Further Degradation Products product->side_product Harsh Conditions (e.g., ↑Temp, ↑[H⁺])

Caption: Proposed degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Anhydride in Acetone-d₆, Acid in D₂O) setup_nmr Combine Reagents in NMR Tube prep_reagents->setup_nmr acquire_t0 Acquire Initial Spectrum (t=0) setup_nmr->acquire_t0 initiate_reaction Inject Acidic D₂O and Mix acquire_t0->initiate_reaction acquire_series Acquire Spectra at Timed Intervals initiate_reaction->acquire_series integrate_spectra Integrate Signals of Reactant and Product acquire_series->integrate_spectra plot_data Plot Concentration vs. Time integrate_spectra->plot_data determine_kinetics Determine Reaction Rate plot_data->determine_kinetics

Caption: Workflow for kinetic analysis using NMR spectroscopy.

References

Technical Support Center: Catalytic Reactions of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the catalytic reactions of 3-(Trifluoromethyl)furan-2,5-dione is limited in publicly available literature. The following information is compiled based on established principles of furan chemistry, reactions of the parent compound furan-2,5-dione (maleic anhydride), and catalytic methods for the synthesis of trifluoromethylated and substituted furans. These guidelines are intended to serve as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound and related compounds?

A1: The main challenges are similar to those encountered with other substituted furans and maleic anhydride derivatives. The furan ring is susceptible to polymerization or decomposition under strongly acidic conditions and high temperatures. The electron-withdrawing nature of the trifluoromethyl group and the anhydride functionality can also influence the reactivity of the molecule.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause and how can I prevent it?

A2: The formation of dark, tarry substances is typically due to the polymerization of the furan ring, which can be catalyzed by acidic conditions.[1] To mitigate this, consider the following:

  • Use milder acid catalysts: Opt for Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) or milder protic acids (e.g., p-toluenesulfonic acid) instead of strong mineral acids like sulfuric acid.

  • Control the temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.

  • Ensure anhydrous conditions: The presence of water can lead to ring-opening and other side reactions.[1][2]

Q3: I am observing low yields in my reaction. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The catalyst may be inefficient, or the reaction time may be too short.

  • Side reactions: Polymerization and ring-opening are common side reactions that consume the starting material.

  • Product degradation: The desired product may be unstable under the reaction or work-up conditions.

  • Steric hindrance: If the reaction involves the addition of a bulky nucleophile, steric hindrance from the trifluoromethyl group could slow down the desired transformation.

Q4: Which catalysts are likely to be effective for reactions involving this compound?

A4: While specific data is unavailable for this compound, catalysts effective for maleic anhydride and other substituted furans are a good starting point. These can be broadly categorized as:

  • Lewis Acids: Catalysts like Sc(OTf)₃, InCl₃, and BF₃·OEt₂ are often used in furan synthesis and functionalization.

  • Transition Metal Catalysts: Palladium-based catalysts (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂) are frequently used for cross-coupling and cyclization reactions to form substituted furans.[3] Nickel catalysts have also been employed in the synthesis of disubstituted furans.[4] For hydrogenation of the double bond, catalysts such as Ni/TiO₂ or Pd/C are effective for maleic anhydride and could be applicable here.[5]

  • Organocatalysts: Amine-based catalysts like DABCO have been shown to be effective in the synthesis of trifluoromethylated furans.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive or inappropriate catalyst.Screen a range of catalysts, including Lewis acids (Sc(OTf)₃, ZnCl₂), transition metals (Pd, Ni complexes), and organocatalysts. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction time.Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.
Formation of Dark Polymer Strongly acidic conditions.Use a milder acid catalyst or a non-acidic catalyst. Consider adding a non-nucleophilic base to neutralize any acidic impurities.[1][2]
High reaction temperature.Perform the reaction at the lowest effective temperature.
Multiple Products (Low Selectivity) Ring-opening of the furan.Ensure anhydrous conditions. Lewis acids may be more selective than Brønsted acids in preventing ring-opening.[1]
Reaction at multiple sites.The choice of catalyst and ligands can influence regioselectivity. For example, in cross-coupling reactions, the ligand on the metal center can direct the reaction to a specific position.
Difficulty in Product Isolation Product instability.The trifluoromethyl group can affect the volatility and stability of the compound. Use mild work-up procedures and consider purification techniques like chromatography on neutral silica or alumina to avoid degradation.
Product is water-soluble.If the reaction involves aqueous work-up, the product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.

Data on Analogous Systems

Table 1: Catalysts for Hydrogenation of Maleic Anhydride to Succinic Anhydride

CatalystTemperature (°C)Pressure (MPa H₂)SolventConversion of Maleic Anhydride (%)Selectivity to Succinic Anhydride (%)Reference
5% Ni/TiO₂50-125--High100[5]
Pd/C901.0->99>99[5]
Pd/Al₂O₃-1.01,4-dioxane9899[5]

Table 2: Catalysts for the Paal-Knorr Synthesis of Substituted Furans from 1,4-Diones

CatalystSubstrate (1,4-Dione)Product (Substituted Furan)Reaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Hexane-2,5-dione2,5-DimethylfuranToluene, reflux, 2 h85[6]
Sulfuric acid (H₂SO₄)1,4-Diphenylbutane-1,4-dione2,5-DiphenylfuranAcetic acid, reflux, 1 h90[6]
Zirconium(IV) chloride (ZrCl₄)Hexane-2,5-dione2,5-DimethylfuranCH₂Cl₂, rt, 10 min95[6]

Experimental Protocols (Hypothetical)

The following is a generalized, hypothetical protocol for screening catalysts for a reaction involving this compound, such as a Diels-Alder reaction or a nucleophilic addition. This protocol should be adapted and optimized for specific reactions.

Objective: To determine the effect of different catalysts on the rate of the reaction between this compound and a model reactant (e.g., a diene for a Diels-Alder reaction).

Materials:

  • This compound

  • Reactant (e.g., isoprene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Catalyst candidates (e.g., Sc(OTf)₃, Cu(OTf)₂, p-TsOH)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 eq) to the reaction mixture.

  • Reactant Addition: Add the reactant (1.2 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or 50 °C). Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quenching and Analysis: Quench the aliquots with a suitable reagent (e.g., a saturated solution of NaHCO₃ if an acid catalyst is used). Extract the organic components and analyze by a suitable method (e.g., GC-MS, ¹H NMR) to determine the conversion of the starting material and the yield of the product.

  • Control Experiment: Perform a control experiment without any catalyst to determine the background reaction rate.

  • Data Comparison: Compare the reaction rates and yields for the different catalysts to identify the most effective one.

Visualizations

Experimental_Workflow General Workflow for Catalyst Screening prep_reagents Prepare Anhydrous Reagents and Solvents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_substrate Add this compound add_catalyst Add Catalyst Candidate add_substrate->add_catalyst add_reactant Add Reactant add_catalyst->add_reactant run_rxn Run at Controlled Temperature add_reactant->run_rxn monitor Monitor Reaction Progress (TLC, GC-MS, NMR) control Run Control Experiment (No Catalyst) run_rxn->control quench Quench Reaction monitor->quench analyze Analyze Yield and Purity quench->analyze compare Compare Catalyst Performance analyze->compare control->analyze Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion Issues start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion catalyst_issue Catalyst Inactive? check_conversion->catalyst_issue Low polymerization Polymerization/Tar? check_conversion->polymerization High temp_issue Temperature Too Low? catalyst_issue->temp_issue solution_catalyst Screen Catalysts catalyst_issue->solution_catalyst Yes time_issue Time Too Short? temp_issue->time_issue solution_temp Increase Temperature temp_issue->solution_temp Yes solution_time Increase Reaction Time time_issue->solution_time Yes side_products Other Side Products? polymerization->side_products solution_polymer Use Milder Conditions (Temp, Catalyst) polymerization->solution_polymer Yes workup_loss Loss During Workup? side_products->workup_loss solution_side Optimize Selectivity (Anhydrous, Catalyst Choice) side_products->solution_side Yes solution_workup Modify Purification workup_loss->solution_workup Yes

References

Validation & Comparative

A Comparative Guide to Dienophiles in Cycloadditions: 3-(Trifluoromethyl)furan-2,5-dione vs. Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. Maleic anhydride is a classic and highly effective dienophile due to the electron-withdrawing nature of its two carbonyl groups, which activates its double bond for cycloaddition.[1][2] This guide provides a comparative analysis of maleic anhydride and its trifluoromethylated analogue, 3-(trifluoromethyl)furan-2,5-dione, in the context of cycloaddition reactions. While extensive experimental data for maleic anhydride is readily available, direct comparative studies involving this compound are less common in the literature. This guide, therefore, combines established data for maleic anhydride with theoretical insights and data from related fluorinated systems to offer a comprehensive overview for researchers in drug development and synthetic chemistry.

Enhanced Electrophilicity: The Role of the Trifluoromethyl Group

The primary difference between maleic anhydride and this compound lies in the presence of a trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property is expected to further decrease the electron density of the double bond in this compound, making it a more powerful electrophile than maleic anhydride.[3] In a normal-electron-demand Diels-Alder reaction, a more electrophilic dienophile generally leads to a faster reaction rate.[4]

Computational studies on related fluorinated dienophiles support this hypothesis, suggesting that fluorine substitution can significantly influence the electronic properties and reactivity in cycloadditions.[3][5] However, it is also noted that in some cases, fluorinated dienophiles can lead to a deceleration of the reaction rate, indicating that the interplay of electronic and steric factors must be carefully considered.[3]

Performance in Cycloaddition: A Data-Driven Comparison

Direct, side-by-side experimental comparisons of this compound and maleic anhydride in the same cycloaddition reaction are not extensively reported in the available literature. However, we can compile and compare representative data for each compound reacting with a common diene, such as cyclopentadiene or furan, to infer their relative performance.

Table 1: Comparison of Dienophile Performance in Diels-Alder Reactions

ParameterThis compoundMaleic Anhydride
Diene Not available in searched literatureCyclopentadiene
Solvent Not available in searched literatureEthyl acetate/Hexane
Temperature Not available in searched literatureRoom Temperature
Reaction Time Not available in searched literature~15-20 minutes
Yield Not available in searched literatureHigh (often >90%)
Stereoselectivity Not available in searched literaturePredominantly endo isomer
Reference -[1]

Note: The lack of specific experimental data for this compound in a comparable reaction highlights a gap in the current literature. The data for maleic anhydride is well-established and serves as a benchmark.

Experimental Protocols

Diels-Alder Reaction of Maleic Anhydride with Furan

This protocol describes a typical experimental setup for the reaction between maleic anhydride and furan.

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a clean, dry flask, dissolve 2.5 g of maleic anhydride in 8 mL of tetrahydrofuran (THF).

  • To this solution, add 1.5 mL of furan and mix thoroughly.

  • Allow the reaction mixture to stand at room temperature. The product will begin to crystallize.

  • After the initial crystallization, cool the flask in an ice bath to maximize product precipitation.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold THF.

  • Allow the product to air dry completely.

  • Determine the yield and characterize the product (e.g., by melting point and NMR spectroscopy).

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles like maleic anhydride and its trifluoromethyl derivative, the reaction with a cyclic diene such as cyclopentadiene can lead to two possible stereoisomers: the endo and exo adducts.

Generally, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.[1] However, the exo product is often the thermodynamically more stable isomer.

Diels_Alder_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diene Diene (e.g., Furan) TS Cyclic Transition State (Concerted [4+2] Cycloaddition) Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Endo Endo Adduct (Kinetically Favored) TS->Endo Lower Activation Energy Exo Exo Adduct (Thermodynamically Favored) TS->Exo Endo->Exo Thermodynamic Equilibration

Caption: General workflow of a Diels-Alder reaction showcasing the formation of kinetic and thermodynamic products.

Experimental Workflow for a Typical Diels-Alder Reaction

The following diagram outlines the typical laboratory workflow for carrying out and analyzing a Diels-Alder reaction.

Experimental_Workflow start Start reactants 1. Combine Diene and Dienophile in Solvent start->reactants reaction 2. Stir at Appropriate Temperature reactants->reaction crystallization 3. Induce Crystallization (e.g., Cooling) reaction->crystallization filtration 4. Isolate Product by Filtration crystallization->filtration drying 5. Dry the Product filtration->drying analysis 6. Characterize Product (Yield, MP, NMR, etc.) drying->analysis end End analysis->end

Caption: A typical experimental workflow for a Diels-Alder cycloaddition reaction.

Conclusion

Maleic anhydride remains a highly reliable and reactive dienophile for Diels-Alder reactions, with its performance being well-documented across a vast range of applications.[1][2] The introduction of a trifluoromethyl group in this compound is theoretically predicted to enhance its dienophilic reactivity due to strong electron-withdrawing effects. This enhanced reactivity could be beneficial in reactions requiring highly electrophilic dienophiles, potentially leading to faster reaction rates or enabling reactions with less reactive dienes.

However, the current lack of direct comparative experimental data for this compound makes a definitive quantitative assessment challenging. Further experimental studies are necessary to fully elucidate its performance characteristics, including reaction kinetics, yields, and stereoselectivity, in direct comparison to maleic anhydride. Such studies would be invaluable for researchers and professionals in drug development and organic synthesis, allowing for a more informed selection of dienophiles for specific synthetic targets.

References

A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Furan-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of furan-2,5-dione (maleic anhydride) and its fluorinated counterpart, 3-fluoro-furan-2,5-dione. The introduction of a fluorine atom is anticipated to significantly modulate the electrophilic character of the dienophile and the carbonyl carbons, thereby influencing its reactivity in key organic transformations such as the Diels-Alder reaction and nucleophilic acyl substitution. Due to a scarcity of direct comparative experimental studies in publicly available literature, this guide combines established data for the non-fluorinated compound with theoretically predicted behavior for the fluorinated analogue based on fundamental electronic effects of fluorine substituents.

Data Presentation: A Comparative Overview

The following tables summarize the expected and established reactivity trends. It is important to note that the data for 3-fluoro-furan-2,5-dione is largely predictive and serves as a hypothesis for experimental validation.

Table 1: Comparison of Reactivity in Diels-Alder Reactions

FeatureFuran-2,5-dione (Maleic Anhydride)3-Fluoro-furan-2,5-dione (Predicted)Rationale for Prediction
Dienophile Reactivity High.[1][2]Very HighThe strongly electron-withdrawing fluorine atom is expected to further decrease the electron density of the C=C double bond, enhancing its electrophilicity and reactivity towards electron-rich dienes.
Stereoselectivity Typically favors the endo product under kinetic control.[3]Expected to favor the endo product.The endo rule, governed by secondary orbital interactions, is expected to be the dominant factor.[3]
Reaction Conditions Often proceeds at room temperature or with mild heating.[4][5]Likely to react under milder conditions or at a faster rate than its non-fluorinated counterpart.Increased electrophilicity should lower the activation energy of the reaction.
Yield Generally high with reactive dienes.[6]Potentially higher yields or shorter reaction times.Enhanced reactivity should lead to more efficient conversion to the product.

Table 2: Comparison of Reactivity in Nucleophilic Acyl Substitution

FeatureFuran-2,5-dione (Maleic Anhydride)3-Fluoro-furan-2,5-dione (Predicted)Rationale for Prediction
Electrophilicity of Carbonyl Carbons High.[1]Very HighThe inductive effect of the adjacent fluorine atom is expected to significantly increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
Rate of Hydrolysis Rapidly hydrolyzes in water to form maleic acid.[4]Expected to hydrolyze more rapidly.The increased electrophilicity of the carbonyl carbons should accelerate the rate of nucleophilic attack by water.
Rate of Aminolysis/Alcoholysis Reacts readily with amines and alcohols to form amic acids/esters.[4]Expected to react more readily with amines and alcohols.The enhanced electrophilicity of the carbonyls will lower the activation barrier for these reactions.
Leaving Group Ability The carboxylate is a good leaving group.The fluorinated carboxylate is expected to be a better leaving group.The electron-withdrawing fluorine atom will stabilize the negative charge on the resulting carboxylate, making it a more stable, and therefore better, leaving group.

Experimental Protocols

Experimental Protocol 1: Diels-Alder Reaction of Furan-2,5-dione with Cyclopentadiene[3][6]

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

  • Furan-2,5-dione (Maleic anhydride) (1.0 g, 10.2 mmol)

  • Freshly cracked cyclopentadiene (1.0 mL, 12.1 mmol)

  • Ethyl acetate (5 mL)

  • Petroleum ether (or Hexane) (5 mL)

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve the maleic anhydride in 5 mL of ethyl acetate. Gentle warming on a hot plate may be required.

  • Add 5 mL of petroleum ether to the solution and then cool the flask in an ice bath.

  • Slowly add 1.0 mL of freshly cracked cyclopentadiene to the cooled solution while swirling the flask.

  • An exothermic reaction will occur, and a white solid product will precipitate.

  • Keep the flask in the ice bath for an additional 15-20 minutes to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Allow the product to air dry and determine the yield and melting point.

Expected Outcome: Formation of cis-norbornene-5,6-endo-dicarboxylic anhydride as a white crystalline solid with a high yield.

Experimental Protocol 2: Aminolysis of Furan-2,5-dione with Aniline

Objective: To synthesize N-phenylmaleamic acid.

Materials:

  • Furan-2,5-dione (Maleic anhydride) (1.0 g, 10.2 mmol)

  • Aniline (0.95 g, 10.2 mmol)

  • Diethyl ether (20 mL)

Procedure:

  • Dissolve 1.0 g of maleic anhydride in 10 mL of diethyl ether in a 50 mL flask.

  • In a separate beaker, dissolve 0.95 g of aniline in 10 mL of diethyl ether.

  • Slowly add the aniline solution to the maleic anhydride solution with constant stirring at room temperature.

  • A precipitate of N-phenylmaleamic acid will form immediately.

  • Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold diethyl ether.

  • Dry the product to obtain N-phenylmaleamic acid.

Expected Outcome: A high yield of N-phenylmaleamic acid as a white solid.

Visualizations

The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.

Diels_Alder_Reaction cluster_product Product Diene Diene (e.g., Cyclopentadiene) Adduct Diels-Alder Adduct (e.g., cis-Norbornene-5,6-endo- dicarboxylic anhydride) Diene->Adduct + Dienophile Dienophile (Furan-2,5-dione) Dienophile->Adduct

Figure 1. Generalized Diels-Alder Reaction Pathway.

Nucleophilic_Acyl_Substitution Anhydride Furan-2,5-dione Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Amine, Alcohol, Water) Product Ring-Opened Product (e.g., Amic Acid, Ester Acid) Intermediate->Product Ring Opening Leaving_Group Carboxylate Leaving Group

Figure 2. Mechanism of Nucleophilic Acyl Substitution.

Experimental_Workflow A Reactant Preparation (Dissolution & Cooling) B Reaction Initiation (Mixing of Reactants) A->B Step 1 C Reaction Progression (Stirring/Heating) B->C Step 2 D Product Isolation (Crystallization & Filtration) C->D Step 3 E Product Characterization (Yield, MP, Spectroscopy) D->E Step 4

Figure 3. General Experimental Workflow for Synthesis.

References

The Fluorine Probe: A Comparative Guide to 19F NMR for Reaction Analysis of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the reactivity of highly functionalized molecules is paramount. 3-(Trifluoromethyl)furan-2,5-dione, a fluorinated analog of maleic anhydride, presents a unique scaffold for synthesis due to its electrophilic nature, further enhanced by the potent electron-withdrawing trifluoromethyl group. Monitoring its reactions accurately is crucial for optimizing conditions, elucidating mechanisms, and ensuring product purity. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for studying the reactions of this versatile building block.

Unparalleled Insight with 19F NMR

19F NMR spectroscopy stands out as a superior tool for monitoring the reactions of organofluorine compounds like this compound. The 19F nucleus possesses several advantageous properties:

  • High Sensitivity and Natural Abundance: The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it inherently sensitive for NMR experiments.[1][2]

  • Wide Chemical Shift Range: The chemical shifts in 19F NMR span a broad range, minimizing the likelihood of signal overlap even in complex reaction mixtures.[2]

  • No Background Signal: The absence of endogenous fluorine in most biological and organic systems means that 19F NMR spectra are free from background noise, providing clean and unambiguous signals for the compounds of interest.[1]

  • Sensitivity to Electronic Environment: The chemical shift of the 19F nucleus is highly sensitive to changes in its local electronic environment. This makes it an excellent probe for tracking the conversion of reactants to products, as the fluorine signal will shift predictably as the reaction progresses.

These features allow for real-time, in-situ monitoring of reaction kinetics and the identification of transient intermediates, offering a deep mechanistic insight that is often challenging to achieve with other methods.[1][2]

Performance Comparison: 19F NMR vs. Alternative Techniques

While 19F NMR offers significant advantages, a comprehensive understanding requires comparison with other established analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. The choice of technique will ultimately depend on the specific reaction and the information sought.

Analytical Technique Advantages Disadvantages Ideal Applications for this compound Reactions
19F NMR Spectroscopy - High sensitivity and specificity for fluorinated compounds- Non-destructive and allows for in-situ monitoring- Provides structural information and quantitative data simultaneously- Excellent for kinetic and mechanistic studies- No need for chromophores or volatility- Lower throughput compared to chromatography- Requires specialized equipment- May have lower sensitivity for very dilute samples compared to MS- Real-time kinetic analysis of nucleophilic additions and cycloadditions- Identification of intermediates and byproducts- Mechanistic elucidation
HPLC-UV - High sensitivity and resolution for separating complex mixtures- Widely available and well-established- Can be automated for high-throughput analysis- Requires a UV-active chromophore in the analyte- Destructive sampling- Co-elution can complicate analysis- Response factors needed for accurate quantification- Routine monitoring of reaction completion- Purification of products- Analysis of reactions where reactants and products have distinct UV spectra
GC-MS - Excellent separation efficiency and sensitivity- Provides molecular weight and fragmentation data for structural elucidation- Requires volatile and thermally stable analytes- Derivatization may be necessary for polar compounds, adding complexity- Destructive sampling- Analysis of volatile products from reactions- Identification of byproducts after derivatization of non-volatile species
FT-IR Spectroscopy - Fast and non-destructive- Good for identifying functional group changes- Provides limited structural information- Overlapping peaks can make complex mixtures difficult to analyze- Lower sensitivity compared to other methods- Rapid initial screening of reaction progress by monitoring the disappearance of the anhydride C=O stretch and appearance of new functional groups

Supporting Experimental Data (Analogous System)

Reaction: 1,2-difluoro-4-nitrobenzene with morpholine.

Time (min) Reactant 1 (1,2-difluoro-4-nitrobenzene) Concentration (M) - from 19F NMR Product (3) Concentration (M) - from 19F NMR Reactant 2 (morpholine) Concentration (M) - from 1H NMR
01.000.002.00
100.850.151.85
300.600.401.60
600.400.601.40
1200.200.801.20
1800.100.901.10

Data adapted from a similar experiment described in Magritek Application Note on SNAr reaction monitoring.[2]

Experimental Protocols

Protocol 1: In-situ 19F NMR for Kinetic Analysis of the Reaction of this compound with an Amine

Objective: To monitor the rate of consumption of the starting material and the formation of the ring-opened amide product in real-time.

Materials:

  • This compound

  • Nucleophilic amine (e.g., benzylamine)

  • Anhydrous deuterated solvent (e.g., CDCl3 or Acetone-d6)

  • NMR tube with a sealable cap

  • NMR spectrometer equipped with a 19F probe

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

  • Prepare a stock solution of the amine in the same deuterated solvent at a known concentration (e.g., 0.1 M).

  • Add a precise volume of the this compound stock solution to the NMR tube.

  • Place the NMR tube in the spectrometer and acquire an initial 19F NMR spectrum (t=0). The CF3 group of the starting material will have a characteristic chemical shift.

  • Inject a precise volume of the amine stock solution into the NMR tube, quickly mix, and immediately start acquiring a series of 1D 19F NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting material and the product. The product, a ring-opened amide-acid, will exhibit a new 19F signal at a different chemical shift.

  • Plot the concentration of the reactant and product (calculated from the relative integrals) as a function of time to determine the reaction kinetics.

Protocol 2: Comparative Analysis by HPLC-UV

Objective: To monitor the reaction progress by separating and quantifying the reactant and product.

Materials:

  • Reaction mixture from Protocol 1

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Standards of this compound and the purified product

Procedure:

  • At various time points during the reaction described in Protocol 1, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by dilution with a cold solvent).

  • Inject the quenched sample into the HPLC system.

  • Develop a separation method that resolves the starting material and the product.

  • Monitor the elution profile using the UV detector at an appropriate wavelength.

  • Quantify the amount of reactant and product at each time point by comparing the peak areas to a calibration curve generated from the standards.

Visualizing Workflows and Pathways

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_analysis Analytical Techniques cluster_data Data Analysis Reactants Reactants: This compound + Nucleophile Reaction_Vessel Reaction Vessel (e.g., NMR Tube, Flask) Reactants->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel NMR In-situ 19F NMR Reaction_Vessel->NMR Real-time analysis HPLC HPLC-UV Reaction_Vessel->HPLC Aliquots at time intervals GCMS GC-MS Reaction_Vessel->GCMS Aliquots at time intervals FTIR FT-IR Reaction_Vessel->FTIR Real-time or aliquots Kinetics Kinetic Profiles NMR->Kinetics Mechanism Mechanistic Insights NMR->Mechanism HPLC->Kinetics Purity Product Purity HPLC->Purity GCMS->Purity FTIR->Kinetics Nucleophilic_Addition_Pathway Nucleophilic Acyl Substitution Pathway Reactant This compound (CF3 signal at δA) Intermediate Tetrahedral Intermediate Reactant->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product (CF3 signal at δB) Intermediate->Product Proton Transfer

References

A Comparative Guide to the Computational Analysis of the LUMO Energy of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of computational and experimental approaches for determining the Lowest Unoccupied Molecular Orbital (LUMO) energy of 3-(Trifluoromethyl)furan-2,5-dione and related compounds. Due to the current absence of published experimental or computational data for this compound, this document outlines the established protocols for such an analysis and presents a comparative dataset of structurally similar furan-2,5-dione derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these analytical techniques.

Data Presentation: LUMO Energy Comparison of Furan-2,5-dione Derivatives

The following table summarizes computationally determined LUMO energies for maleic anhydride (the parent furan-2,5-dione structure) and its complexes. These values, obtained through Density Functional Theory (DFT) calculations, serve as a benchmark for the anticipated LUMO energy of this compound. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the LUMO energy relative to the parent compound.

CompoundComputational MethodBasis SetLUMO Energy (eV)
This compoundDFT (B3LYP)6-311GTo be determined
Maleic anhydrideDFT (B3LYP)6-311G-1.38[1]
Maleic anhydride-Lewis acid complex (BF3)DFT (B3LYP)6-311G-3.28[1]
Maleic anhydride-Lewis acid complex (BCl3)DFT (B3LYP)6-311G-3.61[1]
Maleic anhydride-Lewis acid complex (BBr3)DFT (B3LYP)6-311G*-3.69[1]

Experimental and Computational Protocols

A thorough analysis of molecular orbital energies involves both theoretical calculations and experimental validation. Density Functional Theory (DFT) is a widely used computational method for predicting electronic properties, while cyclic voltammetry provides an experimental means to estimate the LUMO energy.

Computational Protocol: LUMO Energy Calculation via DFT

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] The following protocol outlines the steps for calculating the LUMO energy of this compound.

1. Molecular Structure Generation:

  • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

2. Geometry Optimization:

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.
  • Method: DFT
  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.[3]
  • Basis Set: A triple-zeta basis set such as 6-311G* is recommended for a good description of the electronic structure.[1]

3. Frequency Calculation:

  • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

4. Molecular Orbital Analysis:

  • From the output of the geometry optimization, extract the energies of the molecular orbitals.
  • The LUMO energy is the energy of the lowest unoccupied molecular orbital. The output file will list the energies of all molecular orbitals, and the LUMO is the first orbital with an occupancy of zero.

5. Visualization of Molecular Orbitals:

  • Visualize the 3D isosurface of the LUMO to understand its spatial distribution and identify regions susceptible to nucleophilic attack.

Experimental Protocol: LUMO Energy Estimation via Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a substance.[4] The reduction potential measured by CV can be used to estimate the LUMO energy of a molecule.

1. Sample Preparation:

  • Dissolve the compound of interest (e.g., this compound) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The concentration of the analyte is typically in the millimolar range.
  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen.[5]

2. Electrochemical Cell Setup:

  • Assemble a three-electrode cell consisting of:
  • Working Electrode: A glassy carbon or platinum electrode.
  • Reference Electrode: A standard calomel electrode (SCE) or a silver/silver nitrate (Ag/AgNO3) electrode.[5]
  • Counter Electrode: A platinum wire.

3. Data Acquisition:

  • Connect the electrodes to a potentiostat.
  • Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a sufficiently negative potential to observe the reduction of the analyte, and then sweeping back to the initial potential.
  • Record the resulting current as a function of the applied potential.

4. Data Analysis and LUMO Energy Estimation:

  • From the cyclic voltammogram, determine the onset potential of the first reduction peak (E_red).
  • Use an internal standard, such as ferrocene (Fc/Fc+), to calibrate the potential scale.
  • The LUMO energy can be estimated using the following empirical equation:
  • LUMO (eV) = - [E_red (vs Fc/Fc+) + E_Fc/Fc+ (vs vacuum)]
  • The energy level of the Fc/Fc+ couple versus the vacuum level is commonly taken to be approximately 4.8 eV.[6][7][8]

Visualizations

The following diagrams illustrate the computational workflow for determining LUMO energy and the relationship between computational and experimental approaches.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis cluster_output Output mol_structure 1. 3D Molecular Structure (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc mo_analysis 4. Molecular Orbital Analysis freq_calc->mo_analysis lumo_energy 5. Extract LUMO Energy mo_analysis->lumo_energy lumo_vis 6. Visualize LUMO mo_analysis->lumo_vis result LUMO Energy (eV) & Orbital Plot lumo_energy->result lumo_vis->result

Caption: Computational workflow for determining LUMO energy using DFT.

comparison_workflow cluster_computational Computational Approach cluster_experimental Experimental Approach cluster_comparison Validation dft DFT Calculation (e.g., B3LYP/6-311G*) predicted_lumo Predicted LUMO Energy dft->predicted_lumo comparison Comparison & Validation predicted_lumo->comparison cv Cyclic Voltammetry reduction_potential Reduction Potential (E_red) cv->reduction_potential estimated_lumo Estimated LUMO Energy reduction_potential->estimated_lumo estimated_lumo->comparison

Caption: Relationship between computational and experimental LUMO determination.

References

Comparative study of 3-(Trifluoromethyl)furan-2,5-dione and other fluorinating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl group (–CF3) is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating agent is therefore a critical decision in synthetic planning. This guide provides a comparative overview of prominent trifluoromethylating agents. It is important to note that a comprehensive literature search did not yield any experimental data on the performance of 3-(Trifluoromethyl)furan-2,5-dione as a fluorinating or trifluoromethylating agent. Consequently, this guide will focus on a comparative analysis of well-documented and widely used trifluoromethylating reagents.

Overview of Major Trifluoromethylating Agents

The landscape of trifluoromethylation is diverse, with reagents broadly classified as electrophilic, nucleophilic, and radical sources of the CF3 group. Each class possesses distinct reactivity profiles, substrate scopes, and handling requirements.

  • Electrophilic Trifluoromethylating Agents: These reagents deliver a formal "CF3+" equivalent and are highly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] Prominent examples include the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents.[2][3]

  • Nucleophilic Trifluoromethylating Agents: These reagents provide a "CF3-" synthon and are primarily used for the trifluoromethylation of carbonyl compounds and their derivatives. The most widely used reagent in this category is (trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent.[1]

  • Radical Trifluoromethylating Agents: These reagents generate a trifluoromethyl radical (CF3•) and are particularly useful for the functionalization of arenes and heteroarenes under mild conditions.[1] Sodium trifluoromethanesulfinate (Langlois' reagent) is a key player in this area.[4]

Comparative Performance Data

The efficiency of a trifluoromethylation reaction is highly dependent on the choice of reagent, the substrate, and the specific reaction conditions. The following tables provide a summary of comparative performance data for some of the most common trifluoromethylating agents in various transformations.

Table 1: Trifluoromethylation of β-Ketoesters
Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[2]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[2]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-KetoestersReported as "much higher yields" than Togni or Umemoto reagents[5]

Key Observation: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally exhibit higher efficacy compared to hypervalent iodine reagents like Togni's reagent.[2]

Table 2: S-Trifluoromethylation of Thiols
Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni ReagentThiophenol99[6]
Sulfonium SaltUmemoto Reagent4-Methylbenzenethiol95[6]
Radical PrecursorLanglois' Reagent (with diacetyl as photocatalyst)4-Chlorothiophenol81[4]
Radical PrecursorTrifluoromethyl phenyl sulfone (photoredox catalyst-free)Thiophenol81[7]

Key Observation: A variety of reagents can achieve high yields in the S-trifluoromethylation of thiols.[6] Both electrophilic reagents and radical-based methods offer effective pathways for this transformation.

Table 3: Trifluoromethylation of Indoles
Reagent ClassSpecific ReagentPosition of TrifluoromethylationYield (%)Reference(s)
Radical PrecursorCF3SO2Na (Langlois' Reagent)C2Good to Excellent
ElectrophilicUmemoto's Reagent (with Pd-catalysis)C7Good[8]
NucleophilicCuCF3 (from Fluoroform)C2 (via domino trifluoromethylation/cyclization of 2-alkynylanilines)Good[9]

Key Observation: The regioselectivity of indole trifluoromethylation can be controlled by the choice of reagent and reaction conditions, allowing for functionalization at different positions of the indole ring.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key trifluoromethylation reactions.

Protocol 1: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester

This protocol describes a typical procedure for the trifluoromethylation of a β-ketoester using an electrophilic reagent.

Materials:

  • β-Ketoester (1.0 equiv)

  • Electrophilic trifluoromethylating agent (e.g., Umemoto's reagent, 1.1 equiv)

  • Base (e.g., pyridine, 1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the β-ketoester in the anhydrous solvent under an inert atmosphere, add the base.

  • Add the electrophilic trifluoromethylating agent portion-wise at room temperature.

  • Stir the reaction mixture at ambient temperature (23 °C) for 3 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Radical S-Trifluoromethylation of a Thiol

This protocol outlines a metal-free, visible-light-promoted S-trifluoromethylation of thiols using Langlois' reagent.[4]

Materials:

  • Thiol (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' reagent, 2.5 equiv)

  • Diacetyl (photocatalyst)

  • Acetone (solvent)

  • Blue LEDs for irradiation

Procedure:

  • In a reaction vessel, dissolve the thiol and Langlois' reagent in acetone.

  • Add diacetyl to the mixture.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the S-trifluoromethylated product.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product start_materials Substrate (e.g., β-Ketoester) Trifluoromethylating Agent Solvent, Base/Catalyst reaction_setup Combine reagents under inert atmosphere (if required) start_materials->reaction_setup 1. Mixing reaction_conditions Set temperature and stirring reaction_setup->reaction_conditions 2. Conditions monitoring TLC / LC-MS / GC-MS reaction_conditions->monitoring 3. Progress Check workup Quenching Extraction monitoring->workup 4. Completion purification Column Chromatography workup->purification 5. Isolation final_product Isolated Trifluoromethylated Product purification->final_product 6. Pure Compound

A generalized experimental workflow for a trifluoromethylation reaction.

reagent_comparison reagent_type Trifluoromethylating Agents electrophilic Electrophilic (CF3+) reagent_type->electrophilic nucleophilic Nucleophilic (CF3-) reagent_type->nucleophilic radical Radical (CF3•) reagent_type->radical togni Togni's Reagents (Hypervalent Iodine) electrophilic->togni umemoto Umemoto's Reagents (Sulfonium Salts) electrophilic->umemoto ruppert_prakash Ruppert-Prakash Reagent (TMSCF3) nucleophilic->ruppert_prakash langlois Langlois' Reagent (CF3SO2Na) radical->langlois

Classification of common trifluoromethylating agents.

References

A Comparative Guide to the Analysis of 3-(Trifluoromethyl)furan-2,5-dione: A Validated HPLC Method and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds such as 3-(Trifluoromethyl)furan-2,5-dione is critical for quality control, stability studies, and pharmacokinetic analysis. This guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound. Furthermore, it offers a comparative overview with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical technique, to aid in selecting the most appropriate method for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is proposed for the routine analysis of this compound. This method is designed to be robust, specific, and sensitive, making it ideal for quantitative analysis in various sample matrices.

Performance Characteristics of the Proposed HPLC Method

The validation of an analytical method ensures that it is suitable for its intended purpose. The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical validation parameters for similar small molecules.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (Correlation Coefficient, R²) R² ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (Relative Standard Deviation, % RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Specificity No interference at the analyte's retention timePeak purity > 99.5%
Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Orthophosphoric acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan of the analyte)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase) HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust technique for the analysis of this compound, GC-MS presents a viable alternative, particularly if the compound exhibits sufficient volatility and thermal stability.[1] The choice between these methods depends on the specific analytical requirements, sample matrix, and available instrumentation.[2][3]

FeatureHPLC with UV DetectionGC-MS
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[2]Best for volatile and thermally stable compounds.[1]
Mobile Phase Liquid (e.g., acetonitrile, water)Inert Gas (e.g., helium, nitrogen)[1]
Operating Temperature Typically ambient to moderately elevated (e.g., 20-60°C).[2]High temperatures for vaporization and separation (e.g., >150°C).[2]
Sample Preparation Dissolution in a suitable solvent; may require extraction for complex matrices.[4]Often requires derivatization for polar compounds; headspace or SPME for volatiles.[5]
Detection Principle UV absorbance of chromophores.Mass-to-charge ratio of ionized fragments.
Selectivity & Identification Based on retention time and UV spectrum.High selectivity from mass fragmentation patterns, enabling definitive identification.[6]
Sensitivity Dependent on the detector and analyte's chromophore.Generally very high, especially in selected ion monitoring (SIM) mode.[6]
Cost & Complexity Higher operational cost due to solvent consumption; instrumentation can be complex.[2]Lower solvent cost; mass spectrometer adds to initial cost and complexity.[3]
Experimental Protocol: GC-MS Method

This protocol is a general guideline for the analysis of furan derivatives and would require optimization for this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Headspace or Solid-Phase Microextraction (SPME) autosampler.

2. Chemicals and Reagents:

  • This compound reference standard

  • Methanol or other suitable solvent (high purity)

  • Saturated sodium chloride solution (if using headspace)

3. GC-MS Conditions:

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Sample Preparation (Headspace):

  • Accurately weigh the sample into a headspace vial.

  • Add a saturated NaCl solution to facilitate the release of volatile compounds.[5]

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) before injection of the headspace gas.[5]

Method Selection Logic

The decision to use HPLC or GC-MS for the analysis of this compound should be based on the compound's physicochemical properties.

Method_Selection node_result GC-MS is a suitable method. High sensitivity and specificity. Analyte Analyte: This compound Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Volatility->node_result Yes Polarity Is the analyte highly polar or thermally labile? Volatility->Polarity No node_result2 HPLC is the preferred method. Avoids thermal degradation. Polarity->node_result2 Yes node_result3 HPLC is generally more versatile for unknown stability. Polarity->node_result3 No

Caption: Decision tree for selecting between HPLC and GC-MS.

References

Navigating In Vivo Stability: A Comparative Guide for 3-(Trifluoromethyl)furan-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the expected in vivo stability of compounds derived from 3-(trifluoromethyl)furan-2,5-dione against their non-fluorinated furan-2,5-dione analogues. The insights presented are based on established principles of drug metabolism for trifluoromethylated compounds and furan-containing molecules, supported by generalized experimental data and detailed protocols.

The Stability Advantage of the Trifluoromethyl Group

The trifluoromethyl group significantly enhances metabolic stability due to the high bond energy of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[1] This makes the CF₃ group resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By strategically placing a CF₃ group at a potential site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[3]

In contrast, the furan ring itself can be susceptible to oxidation by CYP450 enzymes. This metabolic process can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can contribute to toxicity.[4][5]

Comparative Metabolic Stability Data

The following table summarizes the expected outcomes on metabolic stability when a trifluoromethyl group is introduced to a furan-2,5-dione scaffold, replacing a hydrogen atom at a metabolically labile position.

ParameterFuran-2,5-dione DerivativeThis compound DerivativeRationale
Metabolic Pathway Oxidation of the furan ring and other susceptible positions.Reduced oxidation at the trifluoromethylated position.[3]The strong C-F bond is resistant to CYP-mediated oxidation.[3]
Number of Metabolites Generally higher, with potential for multiple products from ring oxidation.[4]Significantly reduced, as a major metabolic pathway is inhibited.[3]Blocking a primary site of metabolism limits the formation of downstream metabolites.[3]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[3]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3]

Materials and Equipment:

  • Liver microsomes (e.g., human, rat)

  • Test compounds (both trifluoromethylated and non-fluorinated analogues)

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[3] The 0-minute time point serves as the initial concentration baseline.[3]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizations

metabolic_pathway_comparison cluster_non_fluorinated Furan-2,5-dione Derivative cluster_fluorinated This compound Derivative Parent_NF Parent Compound (Furan-2,5-dione) Metabolite_NF1 Oxidized Metabolite 1 (e.g., Ring-opened) Parent_NF->Metabolite_NF1 CYP450 Metabolite_NF2 Oxidized Metabolite 2 Parent_NF->Metabolite_NF2 CYP450 Parent_F Parent Compound (CF3-Furan-2,5-dione) Metabolite_F1 Metabolite (if any) Parent_F->Metabolite_F1 CYP450 (Reduced) CYP450_enzymes Cytochrome P450 Enzymes

Caption: Comparative metabolic pathways of furan-2,5-dione derivatives.

experimental_workflow Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes at 37°C Start->Incubation Initiate_Reaction Initiate Reaction with NADPH Incubation->Initiate_Reaction Time_Points Collect Samples at Time Points (0-60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Cold Acetonitrile Time_Points->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples Analysis LC-MS/MS Analysis Process_Samples->Analysis Data_Analysis Calculate t½ and CLᵢₙₜ Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for an in vitro microsomal stability assay.

References

A Comparative Analysis of the Cytotoxic Effects of 3-(Trifluoromethyl)furan-2,5-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic properties of 3-(Trifluoromethyl)furan-2,5-dione and a range of its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer research. The data presented is compiled from various studies to facilitate a clear comparison of the anticancer activities of these compounds.

Introduction

Furanone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The incorporation of a trifluoromethyl group into organic molecules can enhance their pharmacological properties such as metabolic stability and binding affinity.[3][4][5] This guide focuses on the cytotoxic effects of furanones and related structures, particularly those containing a trifluoromethyl moiety, against various cancer cell lines.

Cytotoxicity Data

The cytotoxic activities of various furanone and trifluoromethylated derivatives are summarized in the table below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate)0.93 ± 0.02[6]
3,4-Dibromofuran-2(5H)-oneHCT-116 (Colon)0.4 ± 0.04[6]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHEPG2 (Liver)0.002[2]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateMCF7 (Breast)0.002[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)2.63[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4[3]
Trifluoromethyl thioxanthene analog (Compound 1)HeLa (Cervical)0.0878[8]
3-(Trifluoromethyl)phenylthiourea analog (Compound 2)SW620 (Colon)1.5 - 8.9 (range)[9]
3-(Trifluoromethyl)phenylthiourea analog (Compound 8)SW620 (Colon)1.5 - 8.9 (range)[9]
5-FU (Reference Drug)HT-29 (Colon)9.56[10]
5-FU (Reference Drug)HL-60 (Leukemia)12.92[10]

Experimental Protocols

The evaluation of the cytotoxic activity of the compounds listed above was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay is a standard method for assessing cell viability and proliferation.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period, typically 24 to 72 hours.[3][4]

  • MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.[4]

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of the furanone analogs using the MTT assay.

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates overnight_incubation Overnight Incubation cell_seeding->overnight_incubation compound_addition Addition of Test Compounds overnight_incubation->compound_addition incubation_48h Incubation (e.g., 48 hours) compound_addition->incubation_48h mtt_addition Addition of MTT Reagent incubation_48h->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation G cluster_pathway Potential Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation furanone Furanone Derivative furanone->pi3k

References

Spectroscopic Comparison of 3-(Trifluoromethyl)furan-2,5-dione and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed spectroscopic comparison of 3-(Trifluoromethyl)furan-2,5-dione and its potential precursors, maleic anhydride and trifluoroacetic anhydride. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. Due to the limited availability of direct experimental data for this compound, this guide incorporates predicted data and data from analogous structures to provide a comprehensive overview.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds using common analytical techniques.

CompoundSpectroscopic TechniqueKey Data Points
This compound Predicted ¹H NMR (CDCl₃)~7.2 ppm (q, 1H)
Predicted ¹³C NMR (CDCl₃)~160-165 ppm (C=O), ~140-145 ppm (C-CF₃), ~130-135 ppm (C=CH), ~115-125 ppm (q, CF₃, J ≈ 270 Hz)
Predicted ¹⁹F NMR (CDCl₃)~ -60 to -70 ppm (s)
Predicted IR (cm⁻¹)~1850, 1780 (C=O stretching, anhydride), ~1680 (C=C stretching), ~1100-1300 (C-F stretching)
Predicted Mass Spec. (EI)m/z 180 [M]⁺, fragments corresponding to loss of CO, CO₂, CF₃
Maleic Anhydride ¹H NMR (CDCl₃)7.11 ppm (s, 2H)
¹³C NMR (CDCl₃)137.6 ppm (C=C), 169.6 ppm (C=O)
IR (KBr, cm⁻¹)1857, 1790 (C=O stretching, anhydride), 1592 (C=C stretching), 1060 (five-membered anhydride), 697 (C=C out-of-plane wag)[1]
Mass Spec. (EI)m/z 98 [M]⁺, 54 [M-CO₂]⁺, 26 [C₂H₂]⁺[2]
Trifluoroacetic Anhydride ¹⁹F NMR (DMSO)-75.6 ppm (s)[3]
IR (Neat, cm⁻¹)~1880, 1810 (C=O stretching, anhydride), ~1200-1300 (C-F stretching)[4]
Mass Spec. (EI)m/z 210 [M]⁺, 141 [M-CF₃]⁺, 97 [CF₃CO]⁺, 69 [CF₃]⁺[5]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through the reaction of maleic anhydride with a suitable trifluoromethylating agent. A potential pathway is illustrated below.

Synthesis_Pathway Maleic_Anhydride Maleic Anhydride Reaction Reaction Maleic_Anhydride->Reaction Trifluoromethylating_Agent Trifluoromethylating Agent (e.g., CF3-source) Trifluoromethylating_Agent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard laboratory practices and information from the analysis of analogous compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the compounds.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse sequence, with an appropriate reference (e.g., external CFCl₃).

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Neat (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=C, C-F).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compounds.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Acquisition:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation of furanones has been studied and can provide valuable structural information.[8]

Experimental Workflow

The general workflow for the synthesis, purification, and spectroscopic analysis of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for synthesis and spectroscopic analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(Trifluoromethyl)furan-2,5-dione, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound, also known as (Trifluoromethyl)maleic anhydride, is classified with significant hazards that demand strict adherence to safety protocols.[1][2]

Assumed Hazard Profile:

Hazard ClassDescription
Skin Corrosion/IrritationCauses severe skin burns.[1][2]
Eye Damage/IrritationCauses serious eye damage.[1][2]
Respiratory IrritationMay cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and a face shield.[1][2]
Body Protection Laboratory coat and, if necessary, a chemical-resistant apron or coveralls.[1]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

2. Waste Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.

  • Ensure the storage location is away from incompatible materials, direct sunlight, and heat sources.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Maintain a record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Exposure First Aid:

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Spill Occurs collect_waste->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes store_waste Store Waste in a Secure, Ventilated Area spill->store_waste No spill_procedure->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->disposal_pickup document Document Waste Disposal disposal_pickup->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Trifluoromethyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile

Based on analogous compounds, 3-(Trifluoromethyl)furan-2,5-dione is anticipated to be corrosive and may cause severe skin burns and serious eye damage.[1] Inhalation of dust or vapors may also be harmful.[2] It is crucial to handle this compound with stringent safety protocols.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection AreaRequired EquipmentStandard/Specification
Eye/Face Tightly fitting safety goggles or a face shield.[1][3]European Standard EN 166 or ANSI Z.87.1 compliant.[1][4]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5] Inspect prior to use.[6]Consult glove manufacturer for specific chemical compatibility.[4]
Body A flame-retardant, antistatic laboratory coat worn fully buttoned.[1][7]N/A
Clothing Full-length pants and closed-toe shoes are required.[4][8] Avoid polyester or acrylic clothing.[4]N/A
Respiratory A NIOSH-approved respirator with a suitable cartridge should be used if dust or aerosols are generated.[4][9]Annual medical evaluations and fit testing may be required.[4]

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, inside the fume hood.[1]

  • Don all required PPE as detailed in the table above before handling the chemical container.[1]

Handling:

  • Perform all manipulations, including weighing and transferring, exclusively within the chemical fume hood.[1]

  • Use non-sparking tools to prevent ignition sources.[7][10]

  • Handle the solid material carefully to avoid the formation of dust.

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • No Mixing: Do not mix this waste with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1]

Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.[9]

  • Ensure the storage location is away from incompatible materials, direct sunlight, and heat sources.[9]

Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.[9][11]

  • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[9]

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[9]

  • Control Ignition Sources: Remove all sources of ignition.[11]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[9]

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.[9]

  • Decontaminate: Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.[9]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste Disposal cluster_spill Spill Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_weigh Weigh/Transfer Chemical prep_materials->handle_weigh handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect spill_node Spill Occurs handle_reaction->spill_node disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup spill_node->disp_collect No spill_evacuate Evacuate & Ventilate spill_node->spill_evacuate Yes spill_contain Contain with Inert Material spill_evacuate->spill_contain spill_collect Collect as Hazardous Waste spill_contain->spill_collect spill_report Report to Supervisor/EHS spill_collect->spill_report spill_report->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.